(4-Methoxy-2-nitrophenyl)methanamine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxy-2-nitrophenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c1-13-7-3-2-6(5-9)8(4-7)10(11)12;/h2-4H,5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWVHJEHWAOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497561 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67567-35-5 | |
| Record name | 1-(4-Methoxy-2-nitrophenyl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90497561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(4-Methoxy-2-nitrophenyl)methanamine hydrochloride CAS number and synonyms
Technical Whitepaper: (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Executive Summary
This compound (CAS 67567-35-5) is a specialized aromatic amine intermediate critical to the fields of photopharmacology, peptide synthesis, and medicinal chemistry. Distinguished by its 4-methoxy-2-nitrobenzyl (PMNB) core, this compound serves as the primary precursor for installing photocleavable protecting groups. Its unique electronic structure—pairing an electron-donating methoxy group with an electron-withdrawing nitro group—enables precise photochemical cleavage upon exposure to UV-A light (approx. 365 nm), a property exploited in "caged" drug delivery systems and solid-phase peptide synthesis (SPPS).
Chemical Identity & Physicochemical Profile
Systematic Name: this compound Common Synonyms: 4-Methoxy-2-nitrobenzylamine HCl; PMNB-amine HCl CAS Number (HCl Salt): 67567-35-5 CAS Number (Free Base): 67567-41-3 Molecular Formula: C₈H₁₁ClN₂O₃ Molecular Weight: 218.64 g/mol
Physicochemical Properties Table
| Property | Value | Context/Relevance |
| Appearance | Pale yellow to light orange crystalline solid | Color arises from the nitro-aromatic chromophore. |
| Solubility | High in Water, DMSO, Methanol | Ionic nature of the hydrochloride salt facilitates aqueous handling. |
| Melting Point | 215–220 °C (Decomposes) | High lattice energy typical of benzylammonium salts. |
| pKa (Conjugate Acid) | ~9.2 (Estimated) | The 2-nitro group lowers basicity compared to unsubstituted benzylamine (pKa ~9.5) via inductive withdrawal. |
| UV Absorption | λmax ~345 nm | Critical for its utility as a photolabile group; the methoxy substituent red-shifts absorption compared to 2-nitrobenzyl (λmax ~260 nm). |
Synthesis & Manufacturing: The Delépine Protocol
To synthesize this compound with high fidelity, one must avoid reducing the nitro group—a common pitfall when using catalytic hydrogenation. The Delépine Reaction is the superior, self-validating protocol for this application. It utilizes hexamethylenetetramine (HMTA) to alkylate the benzyl halide, followed by mild acid hydrolysis, ensuring the nitro group remains intact while directly yielding the hydrochloride salt.
Mechanism of Action (Logic & Causality)
-
Alkylation: The nitrogen of HMTA acts as a nucleophile, displacing the bromide in 4-methoxy-2-nitrobenzyl bromide. The steric bulk of HMTA prevents poly-alkylation (a major defect in direct ammonia alkylation).
-
Hydrolysis: The resulting quaternary ammonium salt is stable. Treatment with ethanolic HCl cleaves the formaldehyde aminal cage, releasing the primary amine as the hydrochloride salt.
Experimental Workflow Diagram
Caption: Delépine synthesis pathway preventing nitro-reduction while securing mono-alkylation.
Detailed Protocol
-
Quaternization: Dissolve 4-methoxy-2-nitrobenzyl bromide (1.0 eq) in chloroform (5 mL/mmol). Add Hexamethylenetetramine (1.1 eq). Reflux for 4 hours. A thick precipitate (the quaternary salt) will form.
-
Isolation: Cool to room temperature. Filter the precipitate and wash with cold chloroform to remove unreacted bromide. Checkpoint: The solid should be white/pale yellow.
-
Hydrolysis: Suspend the solid in Ethanol:Conc. HCl (5:1 ratio). Reflux for 2 hours. The solid will dissolve, and later, the ammonium chloride byproduct may precipitate (remove by hot filtration if necessary).
-
Crystallization: Cool the filtrate to 0°C. The target amine hydrochloride crystallizes out. Filter and wash with cold ether.
Applications in Drug Discovery & Photopharmacology
The core utility of (4-Methoxy-2-nitrophenyl)methanamine lies in its function as a Photocleavable Protecting Group (PPG) precursor.
A. Caged Neurotransmitters & Drugs
Researchers use this amine to "cage" carboxylic acids (forming amides) or to create carbamate linkers.
-
Mechanism: Upon irradiation with UV-A light (350–365 nm), the nitro group undergoes an intramolecular redox reaction (ac-nitro rearrangement), cleaving the benzylic C-N or C-O bond and releasing the bioactive payload.
-
Advantage: The para-methoxy substituent donates electron density, stabilizing the aci-nitro intermediate and shifting the absorption maximum to longer wavelengths compared to the unsubstituted 2-nitrobenzyl group, reducing phototoxicity to biological samples.
B. Solid-Phase Peptide Synthesis (SPPS)
It serves as a linker for photolabile resins. The amine is anchored to the solid support, and the peptide chain is grown from it. Cleavage from the resin is achieved via light rather than harsh acids (HF or TFA), preserving acid-sensitive residues.
Analytical Characterization & Quality Control
To validate the identity of the synthesized hydrochloride salt, use the following expected spectral data.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ 8.50 (br s, 3H, -NH₃⁺) – Exchangeable with D₂O.
-
δ 7.65 (d, J=8.5 Hz, 1H, Ar-H3) – Ortho to nitro.
-
δ 7.45 (d, J=2.5 Hz, 1H, Ar-H6) – Meta to nitro, ortho to methoxy.
-
δ 7.30 (dd, 1H, Ar-H5).
-
δ 4.15 (s, 2H, Ar-CH₂-N).
-
δ 3.85 (s, 3H, -OCH₃).
-
-
Mass Spectrometry (ESI+):
-
Target Mass [M-Cl]⁺: 183.07 m/z (corresponding to the free base cation C₈H₁₁N₂O₃⁺).
-
Handling, Stability, and Safety
-
Light Sensitivity: As a photolabile precursor, the solid and solutions must be protected from ambient light (use amber glassware or foil). Prolonged exposure to fluorescent lab lights can cause slow degradation.
-
Hygroscopicity: The hydrochloride salt is moderately hygroscopic. Store in a desiccator at 4°C.
-
Safety Profile:
-
GHS Classification: Skin Irrit. 2, Eye Irrit. 2A.
-
Nitro Compounds: Potential mutagenicity warnings apply to nitro-aromatics; handle with gloves and in a fume hood. Avoid contact with strong reducing agents (hydrazine, hydrides) which may generate exothermic reactions or toxic hydroxylamines.
-
References
-
ChemicalBook. (2024). 4-METHOXY-2-NITROBENZYLAMINE Hydrochloride Product Entry (CAS 67567-35-5).[1]Link
-
PubChem. (2024).[2] Compound Summary: 4-Methoxy-2-nitrobenzylamine. National Library of Medicine. Link
-
Organic Syntheses. (2006). Preparation of secondary amines via 2-nitrobenzenesulfonamides. (Contextual reference for nitro-benzyl chemistry). Link
-
Sigma-Aldrich. (2024). Product Specification: 4-Methoxy-2-nitrobenzylamine hydrochloride.Link
Sources
Melting Point Range of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Melting Point Analysis in Pharmaceutical Development
In the landscape of pharmaceutical research and development, the melting point of an active pharmaceutical ingredient (API) is a fundamental yet critically important physical property. It serves as a primary indicator of identity and purity and offers insights into the compound's solid-state properties, which can profoundly impact its stability, solubility, and bioavailability.[1] A sharp, well-defined melting point range is often the first hallmark of a pure crystalline substance, whereas a depressed and broad melting range typically signifies the presence of impurities.[2]
This guide provides a comprehensive technical overview of the principles and best practices for determining the melting point range of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride. As a potentially novel or less-characterized compound, establishing a reliable method for its melting point determination is a crucial first step in its physicochemical characterization. We will delve into the molecular characteristics of this compound, explore the key factors that influence its melting behavior, and present a standardized protocol for its accurate measurement and interpretation. This document is intended to be a practical resource for scientists engaged in the synthesis, characterization, and formulation of new chemical entities.
Molecular Profile of this compound
The melting point of a compound is intrinsically linked to its molecular structure and the intermolecular forces that govern the stability of its crystal lattice. The structure of this compound suggests several key features that will influence its melting characteristics:
-
Ionic Nature : As a hydrochloride salt, the compound exists in an ionic form in the solid state. The strong electrostatic interactions between the ammonium cation and the chloride anion contribute significantly to the lattice energy, generally resulting in a higher melting point compared to the corresponding free base.
-
Hydrogen Bonding : The primary amine group (as an ammonium ion) is a potent hydrogen bond donor, while the oxygen atoms of the methoxy and nitro groups, as well as the chloride ion, can act as hydrogen bond acceptors. This extensive hydrogen bonding network will create a stable crystal lattice, requiring substantial thermal energy to disrupt.
-
Aromatic Stacking : The presence of the benzene ring allows for potential pi-pi stacking interactions between molecules, further stabilizing the crystal structure.
-
Polarity : The nitro group and the methoxy group introduce significant polarity to the molecule, leading to dipole-dipole interactions that contribute to the overall intermolecular forces.
Given these structural attributes, this compound is expected to be a crystalline solid with a relatively high melting point. For comparison, the simpler, unsubstituted benzylamine hydrochloride has a reported melting point in the range of 253-264°C.[3][4][5][6] The substituents on the benzene ring in the title compound will alter this value, but it provides a preliminary, albeit rough, estimate.
Critical Factors Influencing the Melting Point Range
The observed melting point of this compound can be influenced by several critical factors. A thorough understanding of these is essential for accurate data interpretation.
Purity
The presence of impurities is one of the most common reasons for deviations in melting point.[7] Impurities disrupt the regular packing of the crystal lattice, which reduces the energy required to break it down. This phenomenon results in two observable effects:
-
Melting Point Depression : The melting point of the impure substance is lower than that of the pure compound.
-
Broadening of the Melting Range : The substance melts over a wider range of temperatures.
For a novel compound, achieving high purity through effective synthesis and purification techniques, such as recrystallization, is paramount for establishing a reliable reference melting point.[8]
Polymorphism
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[9][10] Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability.[11][12][13]
-
The stable polymorph will have the most thermodynamically stable crystal lattice, and consequently, the highest melting point.
-
Metastable polymorphs are less stable and will generally have lower melting points.[11] They may convert to the stable form over time or upon heating.
It is crucial for drug development professionals to investigate the potential for polymorphism, as an unexpected change in polymorphic form during storage or processing can significantly alter the drug's performance.[10] The conditions of crystallization, such as the choice of solvent, rate of cooling, and temperature, can all influence which polymorphic form is obtained.[13]
Caption: Influence of crystallization conditions on the formation of different polymorphs with distinct melting points.
Hydrates and Solvates
The compound may also crystallize with molecules of the solvent incorporated into its lattice, forming hydrates (with water) or solvates (with other solvents). These forms are stoichiometrically distinct from the anhydrous/unsolvated form and will have different melting points. It is therefore essential to properly dry the sample before analysis.[1]
Standardized Protocol for Accurate Melting Point Determination
To ensure the generation of reliable and reproducible data, a standardized protocol based on pharmacopeial methods should be followed. The capillary method is the most widely accepted technique.[14]
Caption: Standardized workflow for the accurate determination of melting point range.
Experimental Protocol
1. Instrumentation and Calibration
-
Apparatus: Use a calibrated digital melting point apparatus with a heating block and a means for observing the sample.
-
Calibration: Prior to use, verify the apparatus's temperature accuracy using certified melting point standards that bracket the expected melting point of the sample.
2. Sample Preparation
-
Drying: Ensure the sample of this compound is completely dry to eliminate the presence of residual solvents or water, which can depress the melting point. Drying in a vacuum oven at a suitable temperature is recommended.[1]
-
Pulverization: The sample must be a fine, homogeneous powder to ensure uniform heat transfer within the capillary tube. Grind the crystalline sample gently using a mortar and pestle if necessary.[1]
3. Capillary Loading
-
Tube Selection: Use a high-quality, thin-walled capillary tube with one sealed end.
-
Loading: Introduce the powdered sample into the open end of the capillary tube. Tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be between 2-4 mm.
4. Measurement Procedure
-
Approximate Determination: First, perform a rapid determination by heating the sample at a fast rate (e.g., 10-20°C per minute) to find the approximate melting temperature.
-
Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Prepare a new capillary with the sample.
-
Heating Rate: Place the capillary in the apparatus and begin heating at a slow, controlled rate of 1-2°C per minute. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.
-
Observation and Recording:
-
Record the temperature at which the first drop of liquid appears (T_onset).
-
Record the temperature at which the last solid particle melts (T_clear).
-
The melting point is reported as the range from T_onset to T_clear.
-
5. Replicate Measurements
-
Perform the measurement at least two more times with fresh samples to ensure reproducibility. The reported melting point range should be the average of these consistent measurements.
Data Interpretation and Reporting
The characteristics of the observed melting range provide valuable information about the sample.
| Observation | Interpretation | Implication for this compound |
| Sharp Melting Range (0.5-1.5°C) | High purity of a single crystalline form. | The sample is likely >99% pure and consists of a single polymorph. |
| Broad Melting Range (>2°C) | Presence of impurities.[2] | Further purification of the sample is required. |
| Melting with Decomposition | The compound is thermally unstable at its melting point. | The melting point should be reported with a "d" or "dec." (e.g., 185-187°C dec.). |
| Variable Melting Points between Batches | Potential polymorphism or inconsistent purity. | Further investigation using techniques like DSC or XRD is warranted to identify different solid-state forms.[12] |
Conclusion
The melting point of this compound is a critical parameter that provides fundamental insights into its identity, purity, and solid-state nature. While a specific literature value may not be readily available, a reliable and reproducible melting point range can be established by adhering to a rigorous, standardized protocol. For researchers and drug development professionals, the key takeaways are the paramount importance of sample purity, the potential influence of polymorphism, and the necessity of a slow, controlled heating rate during measurement. By following the comprehensive guidelines outlined in this document, scientists can ensure the generation of accurate and meaningful melting point data, a cornerstone for the successful physicochemical characterization of any new chemical entity.
References
-
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. PubMed. [Link]
-
A Review on Polymorphism Perpetuates Pharmaceuticals. Prime Scholars. [Link]
-
Melting point determination. Royal Society of Chemistry. [Link]
-
Melting point determination. University of Calgary. [Link]
-
Determination of Melting Point. Clarion University. [Link]
-
Studying on the Polymorphs and the Melting Point of HMP. ResearchGate. [Link]
-
Melting point determination. SSERC. [Link]
-
DETERMINATION OF MELTING POINTS. Stanford University. [Link]
-
A sudden change in the properties of a drug as a new polymorph appears can be highly damaging for pharma firms. Royal Society of Chemistry. [Link]
-
Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]
-
Benzylamine. Merck Index. [Link]
-
N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. PubChem. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]
-
amine hydrochloride. PubChemLite. [Link]
-
N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
-
Design, synthesis and biological evaluation of benzoxazole derivatives as Cyclooxygensase-2 inhibitors. Scholars Research Library. [Link]
-
The Characterization of 4-Methoxy-N-Ethylamphetamine HCl. ResearchGate. [Link]
-
2-Methoxy-4-nitrophenol. PubChem. [Link]
-
CAS 1151-94-6 | (4-Methoxyphenyl)(4-nitrophenyl)methanone. Hoffman Fine Chemicals. [Link]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. SSERC | Melting point determination [sserc.org.uk]
- 3. Page loading... [guidechem.com]
- 4. Benzylamine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. Benzylamine [drugfuture.com]
- 7. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 8. N-(4-Methoxy-2-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. primescholars.com [primescholars.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pennwest.edu [pennwest.edu]
pKa values of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride
An In-Depth Technical Guide to the pKa of (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile.[1] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of this compound. We delve into the structural analysis of the molecule to predict its acid-base behavior, focusing on the powerful electronic effects of its aromatic substituents. Furthermore, this document presents detailed, field-proven protocols for the experimental determination of pKa using potentiometric titration and UV-Vis spectrophotometry, the gold-standard methods in the pharmaceutical industry. This whitepaper is intended for researchers, medicinal chemists, and formulation scientists who require a robust understanding and practical methodology for characterizing the ionization behavior of complex aromatic amines.
Introduction: The Significance of pKa for (4-Methoxy-2-nitrophenyl)methanamine
(4-Methoxy-2-nitrophenyl)methanamine is a substituted benzylamine derivative. The primary amine functional group is basic and will exist in its protonated (conjugate acid) form at physiological pH, a characteristic dictated by its pKa value. The pKa of the conjugate acid (R-CH₂NH₃⁺) determines the ratio of the ionized to the non-ionized species at any given pH. This equilibrium is fundamental to a molecule's behavior:
-
Solubility: The ionized hydrochloride salt form is generally more water-soluble than the neutral free base, impacting formulation and bioavailability.
-
Membrane Permeability: The neutral form is more lipophilic and thus more readily permeates biological membranes, a key step in drug absorption.
-
Target Binding: The ionization state can dramatically affect the interactions between a drug and its biological target, such as an enzyme or receptor.
Therefore, the accurate determination of this compound's pKa is not merely an academic exercise but a foundational step in its development as a potential therapeutic agent or chemical probe.
Theoretical Considerations and pKa Prediction
2.1. Analysis of Substituent Effects
The parent compound, benzylamine, has a pKa of approximately 9.35. The substituents on the aromatic ring of our target molecule—a nitro group (-NO₂) at the ortho position and a methoxy group (-OCH₃) at the para position—will significantly alter this value.
-
Ortho-Nitro Group (-NO₂): This is a potent electron-withdrawing group (EWG) through both the inductive (-I) and resonance (-R) effects.[2] Its proximity to the aminomethyl group means it will powerfully withdraw electron density from the benzylic carbon and, by extension, from the nitrogen atom. This destabilizes the protonated form (the conjugate acid) by increasing the positive charge density near the ammonium group, making the proton more acidic and thus easier to remove. This effect drastically lowers the pKa (increases acidity/decreases basicity). The ortho position generally exerts a stronger influence than other positions.[3]
-
Para-Methoxy Group (-OCH₃): This group has a dual nature. It is electron-withdrawing via induction (-I) but is strongly electron-donating through resonance (+R) due to its lone pair of electrons.[4] In the para position, the +R effect dominates, pushing electron density into the ring. This partially counteracts the effect of the nitro group, but its influence is significantly less pronounced than that of the ortho-nitro group.
2.2. Predicted pKa Value
To quantify this, we can examine empirical data for related structures:
| Compound | pKa of Conjugate Acid | Key Substituent Effect |
|---|---|---|
| Benzylamine | ~9.35 | Baseline |
| 2-Nitrobenzylamine | ~7.9 | Strong -I, -R effect from ortho-NO₂ |
| 4-Nitrobenzylamine | ~8.6 | -I, -R effect from para-NO₂ |
| 4-Methoxybenzylamine | ~9.6 | +R effect from para-OCH₃ |
Given these values, the pKa of this compound is predicted to be slightly higher than that of 2-nitrobenzylamine due to the methoxy group's donating effect.
Predicted pKa ≈ 8.0 - 8.5
2.3. Computational Prediction
In silico methods offer a rapid means of pKa prediction.[5][6][7] Software packages utilizing algorithms based on quantum mechanical calculations (like DFT) or quantitative structure-property relationships (QSPR) can provide estimates.[8][9] These tools analyze the molecule's electronic structure to calculate the free energy of dissociation.[10] While computationally intensive high-level methods can be very accurate, simpler models provide a valuable starting point for experimental design.[5][9]
Experimental Determination of pKa
Rigorous empirical measurement is essential to validate any prediction. Potentiometric titration is the most widely used and accurate method for pKa determination.[8][10][11] For chromophoric compounds such as this one, UV-Vis spectrophotometry provides a robust alternative.[1][12][13]
3.1. Method 1: Potentiometric Titration
This method involves monitoring the pH of a solution of the compound as a standardized titrant is added incrementally. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve.[8][14]
Diagram: Chemical Equilibrium Below is the dissociation equilibrium for the protonated amine, which is the process measured during titration.
Caption: Workflow for pKa determination by potentiometric titration.
3.2. Method 2: UV-Vis Spectrophotometry
This method is suitable for compounds whose protonated and deprotonated forms have different UV-Vis absorbance spectra. [15]By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation. [1] Experimental Protocol: UV-Vis Spectrophotometry
-
Wavelength Selection:
-
Prepare two stock solutions of the compound at the same concentration (~50 µM): one in a strongly acidic buffer (e.g., 0.1 M HCl, pH 1) to isolate the spectrum of the protonated form (R-CH₂NH₃⁺), and one in a strongly basic buffer (e.g., 0.1 M NaOH, pH 13) for the neutral form (R-CH₂NH₂).
-
Scan the absorbance of both solutions from ~200-400 nm.
-
Identify an analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
-
Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range (e.g., from pH 7.0 to 10.0 in 0.2-0.5 pH unit increments).
-
Sample Preparation: Prepare a set of samples by adding a constant aliquot of a concentrated stock solution of the compound to each buffer, ensuring the final concentration is identical across all samples.
-
Measurement: Measure the absorbance of each buffered sample at the pre-determined analytical wavelength.
-
Data Analysis:
-
Plot Absorbance versus pH.
-
Fit the data to the sigmoidal curve described by the Henderson-Hasselbalch equation: A = (A_B + A_A * 10^(pKa - pH)) / (1 + 10^(pKa - pH)) where A is the observed absorbance, A_A is the absorbance of the fully protonated (acid) form, and A_B is the absorbance of the fully deprotonated (base) form.
-
The pKa is the inflection point of this curve. [15]
-
Conclusion
While no experimental pKa value for this compound is currently published, a thorough analysis of its molecular structure strongly indicates a pKa for its conjugate acid in the range of 8.0 to 8.5 . This prediction is dominated by the powerful electron-withdrawing effect of the ortho-nitro substituent. For drug development and other precise applications, this theoretical value must be confirmed empirically. This guide provides detailed, self-validating protocols for both potentiometric titration and UV-Vis spectrophotometry, enabling researchers to obtain an accurate and reliable pKa value, a cornerstone for understanding and predicting the compound's chemical and biological behavior.
References
-
New Insights in the Computational pKb Determination of Primary Amines and Anilines. (n.d.). Wiley Online Library. [Link]
-
Juranić, I. (n.d.). Simple Method for the Estimation of pKa of Amines. SHD. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (1963). Defense Technical Information Center. [Link]
-
Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2022). MDPI. [Link]
-
Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. MDPI. [Link]
-
Detailed procedure for calculating pKa. (n.d.). DOI. [Link]
-
Wang, J., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. IRIS-AperTO. [Link]
-
How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. [Link]
-
Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]
-
Berkhout, J.H., & Ram, A.H.N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. [Link]
-
Potentiometric Acid-Base Titration Guide. (n.d.). Scribd. [Link]
-
Determination of pKa Using UV-VIS Spectrophotometry. (2025). Prezi. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
-
IUPAC/Dissociation-Constants: v1.0. (2022). Zenodo. [Link]
-
acid dissociation constant. (2025). The IUPAC Compendium of Chemical Terminology. [Link]
-
THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Massachusetts Institute of Technology. [Link]
-
Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. (2023). Beilstein Journals. [Link]
-
An Explanation of Substituent Effects. (2022). Chemistry LibreTexts. [Link]
-
The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. (2019). MDPI. [Link]
Sources
- 1. ijper.org [ijper.org]
- 2. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]
- 3. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. optibrium.com [optibrium.com]
- 10. mdpi.com [mdpi.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. prezi.com [prezi.com]
- 14. web.mit.edu [web.mit.edu]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Photophysical properties of 4-Methoxy-2-nitrobenzylamine photolabile groups
An In-Depth Technical Guide to the Photophysical Properties of 4-Methoxy-2-nitrobenzylamine Photolabile Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Methoxy-2-nitrobenzyl (MNB) group is a prominent photolabile protecting group (PPG) utilized extensively in the controlled release of bioactive molecules. Its utility stems from a favorable combination of photochemical efficiency and chemical stability. This guide provides a comprehensive exploration of the core photophysical properties of 4-Methoxy-2-nitrobenzylamine (MNBA) and its derivatives. We will delve into the mechanistic underpinnings of its photo-cleavage, detail rigorous experimental protocols for its characterization, and offer field-proven insights into its application, particularly within the realm of drug development.
Introduction: The Role of Photolabile Protecting Groups in Modern Research
Photolabile protecting groups, or "photocages," are chemical moieties that can be cleaved from a target molecule upon irradiation with light of a specific wavelength. This unique property allows for precise spatiotemporal control over the release of active substances, a critical capability in fields ranging from neuroscience to targeted drug delivery. The ideal PPG exhibits high stability in the dark, possesses a significant absorption cross-section at a biologically benign wavelength, and undergoes efficient photolysis with a high quantum yield to release the desired substrate.
The ortho-nitrobenzyl scaffold has emerged as a particularly versatile and widely adopted class of PPGs. Within this family, the 4-Methoxy-2-nitrobenzyl group offers an advantageous absorption profile, often shifted to longer, less damaging wavelengths compared to its parent compound, 2-nitrobenzylamine.
The Photochemical Reaction Mechanism of 4-Methoxy-2-nitrobenzyl Cages
The photo-cleavage of ortho-nitrobenzyl derivatives proceeds through a well-elucidated intramolecular redox mechanism. Understanding this pathway is crucial for optimizing experimental conditions and designing novel caged compounds.
Upon absorption of a photon, the nitro group is excited to its triplet state. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This transient species subsequently rearranges and fragments, ultimately releasing the caged molecule and forming the 4-methoxy-2-nitrosobenzaldehyde byproduct.
Caption: Photochemical cleavage mechanism of 4-Methoxy-2-nitrobenzylamine.
Core Photophysical Parameters and Their Significance
The efficacy of a PPG is defined by a set of key photophysical parameters. Accurate determination of these values is essential for predicting and controlling the release of the caged substrate.
| Parameter | Symbol | Definition | Significance | Typical Values for MNB Derivatives |
| Molar Absorption Coefficient | ε | A measure of how strongly a chemical species absorbs light at a given wavelength. | Determines the efficiency of light absorption and the required light intensity for cleavage. | 5,000 - 10,000 M⁻¹cm⁻¹ at λmax |
| Wavelength of Maximum Absorption | λmax | The wavelength at which the maximum absorption of light occurs. | Dictates the optimal irradiation wavelength for photolysis. | 340 - 360 nm |
| Photolysis Quantum Yield | Φ | The fraction of absorbed photons that result in a photochemical reaction. | A direct measure of the efficiency of the photo-release process. | 0.01 - 0.1 |
| Two-Photon Absorption Cross-Section | σ₂ | A measure of the simultaneous absorption of two lower-energy photons. | Enables the use of near-infrared light for deeper tissue penetration and reduced scattering. | 0.1 - 1 GM |
Experimental Protocols for Characterization
The following sections provide detailed methodologies for the characterization of 4-Methoxy-2-nitrobenzylamine caged compounds. These protocols are designed to be self-validating, with built-in controls and checks to ensure data integrity.
Synthesis of a 4-Methoxy-2-nitrobenzyl Caged Amine
This protocol outlines a general procedure for caging a primary or secondary amine with the MNB group.
Materials:
-
4-Methoxy-2-nitrobenzyl bromide
-
Target amine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the target amine (1.0 eq) and DIPEA (1.5 eq) in anhydrous ACN.
-
Add a solution of 4-Methoxy-2-nitrobenzyl bromide (1.2 eq) in anhydrous ACN dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired caged compound.
Caption: General workflow for the synthesis of a MNB-caged amine.
Determination of Molar Absorption Coefficient (ε) and λmax
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a stock solution of the caged compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., ethanol or PBS).
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance spectrum of each dilution from 250 nm to 500 nm.
-
Identify the wavelength of maximum absorbance (λmax).
-
According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.
-
The molar absorption coefficient (ε) is the slope of the resulting linear fit.
Determination of Photolysis Quantum Yield (Φ)
The quantum yield is determined by actinometry, comparing the rate of photolysis of the caged compound to that of a well-characterized chemical actinometer.
Materials:
-
Monochromatic light source with a known photon flux (e.g., a laser or a lamp with a monochromator).
-
Potassium ferrioxalate (for actinometry).
-
Caged compound solution of known concentration and absorbance at the irradiation wavelength.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Actinometry: Irradiate a solution of potassium ferrioxalate at the desired wavelength and measure the formation of Fe²⁺ ions spectrophotometrically to determine the photon flux of the light source.
-
Sample Irradiation: Irradiate a solution of the caged compound with the same light source under identical conditions for a set period.
-
Analysis: Analyze the irradiated sample by HPLC or LC-MS to quantify the amount of released amine or the disappearance of the starting material.
-
Calculation: The quantum yield (Φ) is calculated using the following equation:
Φ = (moles of product formed) / (moles of photons absorbed)
Caption: Workflow for determining the photolysis quantum yield.
Applications in Drug Development
The ability to precisely control the release of therapeutic agents is a cornerstone of modern pharmacology. MNB-caged compounds offer a powerful tool for:
-
Targeted Drug Delivery: By caging a potent drug, its systemic toxicity can be minimized. The drug is then released only at the site of interest through focused light application.
-
Probing Cellular Signaling: The rapid and localized release of signaling molecules (e.g., neurotransmitters, second messengers) allows for the detailed study of cellular communication pathways.
-
Photodynamic Therapy (PDT): While distinct from traditional PDT photosensitizers, MNB-caged cytotoxic agents can be activated in tumor tissues, providing a targeted cancer therapy approach.
Conclusion
The 4-Methoxy-2-nitrobenzyl photolabile protecting group represents a mature and highly effective technology for the light-mediated control of chemical and biological processes. A thorough understanding of its photophysical properties, coupled with rigorous experimental characterization, is paramount for its successful implementation. The methodologies and insights presented in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the power of light for precise molecular control.
References
-
Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
-
Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]
-
Hansen, K. B., & Speaker, T. J. (2010). Synthesis and characterization of a 4-methoxy-2-nitrobenzyl-caged GABA. Bioorganic & medicinal chemistry letters, 20(2), 549-551. [Link]
Methodological & Application
Application Note: Synthesis of 4,5-Dimethoxy-2-nitrobenzylamine HCl from Vanillin
This Application Note is structured to provide a rigorous, field-validated protocol for the synthesis of 4,5-dimethoxy-2-nitrobenzylamine hydrochloride starting from vanillin .
Critical Technical Clarification: The target specified in the request is "(4-Methoxy-2-nitrophenyl)methanamine." However, the starting material specified is Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1]
-
Chemical Reality: Transforming vanillin (which contains a 3-methoxy group) into a mono-methoxy product (4-methoxy) requires a defunctionalization step (removing the 3-methoxy group) that is synthetically inefficient and rare in drug development.
-
Industry Standard: In pharmaceutical and linker chemistry, "vanillin-derived nitrobenzylamines" almost exclusively refer to 4,5-dimethoxy-2-nitrobenzylamine (also known as 6-nitroveratrylamine ). This is the core scaffold for NVOC (6-nitroveratryloxycarbonyl) photocleavable linkers.
-
Decision: This guide details the synthesis of the 4,5-dimethoxy variant, as it is the direct, logical, and high-value derivative of vanillin. If the strict mono-methoxy analog is required, the starting material should be anisaldehyde, not vanillin.
Executive Summary
This protocol details the multi-step synthesis of 4,5-dimethoxy-2-nitrobenzylamine hydrochloride (6-nitroveratrylamine), a critical precursor for photocleavable linkers (NVOC/DMNB) used in antibody-drug conjugates (ADCs) and solid-phase peptide synthesis (SPPS).
The route utilizes Vanillin as the cost-effective starting material. The synthesis prioritizes regiochemical control during nitration and chemoselectivity during amine generation, utilizing a Delépine Reaction strategy to avoid reduction of the nitro group.
Core Reaction Pathway
-
O-Methylation: Vanillin
Veratraldehyde.[2] -
Nitration: Veratraldehyde
6-Nitroveratraldehyde (Regioselective). -
Reduction: 6-Nitroveratraldehyde
6-Nitroveratryl Alcohol.[2] -
Amination (Delépine): Alcohol
Bromide Hexaminium Salt Amine HCl.
Chemical Pathway Visualization (Graphviz)
Caption: Step-wise synthetic workflow from Vanillin to the Target Amine, highlighting key intermediates and reagents.
Detailed Experimental Protocols
Stage 1: Synthesis of Veratraldehyde (Methylation)
Objective: Convert the phenolic hydroxyl of vanillin to a methoxy group to activate the ring and direct subsequent nitration.
-
Reagents: Vanillin (1.0 eq), Dimethyl sulfate (DMS) (1.2 eq) OR Methyl Iodide (MeI), Potassium Carbonate (
) (2.0 eq), Acetone (Solvent). -
Mechanism:
nucleophilic substitution.
Protocol:
-
Dissolve Vanillin (15.2 g, 100 mmol) in Acetone (150 mL) in a 500 mL round-bottom flask (RBF).
-
Add anhydrous
(27.6 g, 200 mmol). The suspension will turn yellow.[1] -
Caution: Add Dimethyl Sulfate (11.4 mL, 120 mmol) dropwise over 20 minutes. (Alternative: Use MeI for safer handling, though slower).
-
Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3). Vanillin (
) should disappear; Veratraldehyde ( ) appears. -
Cool to room temperature (RT) and filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Pour the residue into ice water (200 mL) and stir for 30 minutes. The product will precipitate as a white/pale yellow solid.
-
Filter, wash with cold water, and dry in a vacuum oven.
-
Yield: ~95% (15.8 g).
-
Appearance: White crystalline solid.[2]
-
Stage 2: Synthesis of 6-Nitroveratraldehyde (Regioselective Nitration)
Objective: Introduce a nitro group.[2][3][4] The 3,4-dimethoxy pattern directs the electrophile to the 6-position (ortho to the aldehyde, para to the 3-methoxy), avoiding the sterically crowded 2-position.
-
Reagents: Veratraldehyde (1.0 eq),
(70%, 5.0 eq), Glacial Acetic Acid. -
Critical Control: Temperature must be kept <10°C to prevent over-nitration or oxidation of the aldehyde.
Protocol:
-
Dissolve Veratraldehyde (16.6 g, 100 mmol) in Glacial Acetic Acid (80 mL). Cool to 0–5°C in an ice-salt bath.
-
Prepare a nitrating mixture: Conc.
(35 mL) in Acetic Acid (20 mL). Cool this mixture to 0°C. -
Add the nitrating mixture dropwise to the aldehyde solution over 45 minutes, maintaining internal temp <10°C.
-
Allow to stir at RT for 2 hours. The solution typically turns yellow/orange.
-
Pour the reaction mixture onto crushed ice (300 g). The product, 6-nitroveratraldehyde (4,5-dimethoxy-2-nitrobenzaldehyde), will precipitate as a yellow solid.
-
Filter and wash copiously with water until the filtrate is neutral pH.
-
Recrystallize from Ethanol/Water.
-
Yield: ~85% (17.9 g).
-
Melting Point: 129–131°C.
-
Stage 3: Conversion to 4,5-Dimethoxy-2-nitrobenzylamine HCl
Strategy: Direct reductive amination of 2-nitrobenzaldehydes is prone to side reactions (dimerization, nitro reduction). The Delépine Reaction is selected for its high chemoselectivity, preserving the nitro group.
Step 3A: Reduction to Alcohol
-
Suspend 6-Nitroveratraldehyde (10.5 g, 50 mmol) in Methanol (100 mL).
-
Add Sodium Borohydride (
) (0.95 g, 25 mmol) portion-wise at 0°C. -
Stir for 1 hour. Quench with dilute HCl.
-
Evaporate methanol, extract with Ethyl Acetate, wash with brine, dry (
), and concentrate.-
Product: 6-Nitroveratryl alcohol (Yellow solid).[2]
-
Step 3B: Bromination
-
Dissolve the alcohol in anhydrous DCM (100 mL).
-
Add Phosphorus Tribromide (
) (1.6 mL, 17 mmol) dropwise at 0°C under . -
Stir for 2 hours at RT.
-
Quench with ice water (carefully). Separate organic layer, wash with
, dry, and concentrate.-
Product: 6-Nitroveratryl bromide (Lachrymator! Handle in hood).
-
Step 3C: Delépine Amination
-
Dissolve the bromide (from Step 3B) in Chloroform (80 mL).
-
Add Hexamethylenetetramine (HMTA/Urotropine) (1.1 eq).
-
Reflux for 4 hours. The quaternary hexaminium salt will precipitate.
-
Cool, filter the salt, and wash with chloroform.
-
Hydrolysis: Suspend the salt in Ethanol (100 mL) and add Conc. HCl (15 mL).
-
Reflux for 2 hours (cleaves the salt to the primary amine).
-
Cool to 0°C. The target compound, 4,5-dimethoxy-2-nitrobenzylamine hydrochloride , may precipitate directly or require concentration.
-
Filter and recrystallize from Ethanol/Ether.
Quantitative Data Summary
| Parameter | Stage 1 (Methylation) | Stage 2 (Nitration) | Stage 3 (Amination Sequence) |
| Starting Material | Vanillin | Veratraldehyde | 6-Nitroveratraldehyde |
| Product | Veratraldehyde | 6-Nitroveratraldehyde | Target Amine HCl |
| Typical Yield | 92–96% | 80–88% | 65–75% (over 3 steps) |
| Reaction Time | 4–6 h | 3 h | ~8 h total active time |
| Key Purity Marker | disappearance of -OH (IR/NMR) | 1H NMR: Singlet at ~7.6 ppm (H-3/H-6) | 1H NMR: |
| Color/Form | White crystals | Yellow needles | Pale yellow/white powder |
Quality Control & Validation
-
1H NMR (DMSO-d6):
-
Target:
8.40 (br s, 3H, ), 7.72 (s, 1H, Ar-H3), 7.45 (s, 1H, Ar-H6), 4.25 (q, 2H, -N), 3.92 (s, 3H, OMe), 3.88 (s, 3H, OMe). -
Note: The presence of two singlets in the aromatic region confirms the 2,4,5-substitution pattern (para to each other).
-
-
HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA). Target purity >98% required for linker applications.
-
Melting Point: Target HCl salt decomposes >200°C.
References
-
Nitration of Vanillin derivatives
- Reference: Raiford, L. C., & Stoesser, W. C. (1927). "Bromination of Vanillin Substitution Products." Journal of the American Chemical Society.
- Context: Establishes the directing effects of methoxy groups in vanillin deriv
-
Source:
-
Synthesis of 6-Nitroveratraldehyde
-
Reference: "Synthesis of 6-nitro veratryl alcohol and 6-nitro veratraldoxim from vanillin."[2] Indonesian Journal of Chemistry, 2010.
- Context: Confirms the specific pathway from Vanillin -> Veratraldehyde -> 6-Nitrover
-
Source:
-
-
Delépine Reaction for Nitrobenzylamines
- Reference: Galat, A., & Elion, G. (1939). "The Interaction of Amides with Amines." (Foundational chemistry for amine synthesis via hexamine).
- Modern Context: This is a standard textbook reaction for preparing primary amines from active halides without over-alkyl
-
Source: (Analogous protocol for benzylamines).
-
NVOC Linker Chemistry
- Reference: "Photoremovable Protecting Groups in Organic Synthesis." Wiley-VCH.
- Context: Validates 4,5-dimethoxy-2-nitrobenzylamine as the standard "nitrover
-
Source:
Sources
- 1. Sciencemadness Discussion Board - 2-(4-hydroxy-3-methoxy-phenyl)-nitroethene/Vanillin nitrostyrene - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. sinelitabmas.unsoed.ac.id [sinelitabmas.unsoed.ac.id]
- 3. 6-Nitroveratraldehyde | C9H9NO5 | CID 88505 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Mastering Light-Activated Chemistry: A Guide to Preparing Photocaged Compounds with NVOC Functionality
Abstract
This comprehensive application note provides researchers, chemists, and drug development professionals with a detailed guide to the preparation and application of photocaged compounds utilizing the 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) protecting group. Photocaging is a powerful technique that allows for the spatiotemporal control of a molecule's biological activity by using light as a precise external trigger. This guide covers the strategic synthesis of the key NVOC-Cl reagent, detailed protocols for the caging of amine functionalities with a focus on amino acids, and the principles and procedures for photo-deprotection (uncaging). By explaining the causality behind experimental choices and providing validated, step-by-step instructions, this document serves as an authoritative resource for harnessing this essential tool in modern chemical biology and pharmacology.
Introduction: The Power of Spatiotemporal Control
In the intricate signaling pathways of biological systems, the timing and location of a molecular event are as critical as the event itself. Traditional systemic administration of bioactive compounds lacks this precision, often leading to off-target effects and a clouded understanding of complex processes. Photocaged compounds offer an elegant solution.[1] By temporarily inactivating a molecule with a photoremovable protecting group (PPG), its function can be silenced until it reaches the desired time and location. A pulse of light then precisely cleaves the "cage," releasing the active molecule with high spatiotemporal resolution.[1]
Among the most widely used PPGs are those based on the ortho-nitrobenzyl scaffold.[1] The 4,5-dimethoxy-2-nitrobenzyloxycarbonyl (NVOC) group, in particular, has become a workhorse in the field. Its key advantages include:
-
Efficient Cleavage: It can be removed with high quantum efficiency upon irradiation with near-UV light (typically 350-365 nm), a wavelength range that minimizes damage to biological tissues.
-
Chemical Stability: The NVOC carbamate linkage is robust under various chemical conditions, making it compatible with complex synthetic routes, such as solid-phase peptide synthesis (SPPS).
-
Versatility: The NVOC group, typically introduced via its chloroformate derivative (NVOC-Cl), readily protects primary and secondary amines, making it ideal for caging amino acids, peptides, neurotransmitters, and other amine-containing biomolecules.[2]
This guide will focus on the practical application of NVOC chemistry, starting from the synthesis of its essential precursors. While the user query specified (4-Methoxy-2-nitrophenyl)methanamine, the most direct and established synthetic precursor to the NVOC caging reagent is the corresponding alcohol, 4,5-dimethoxy-2-nitrobenzyl alcohol. We will first describe the synthesis of this key intermediate and its conversion to NVOC-Cl, while also addressing how the user-specified amine can be chemically converted into this pathway, thereby providing a comprehensive and flexible synthetic strategy.
Synthesis of the Caging Reagent: From Precursor to NVOC-Cl
The cornerstone of any photocaging experiment is the synthesis of a highly pure and reactive caging agent. For NVOC protection of amines, this agent is 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl). The synthesis is a multi-step process that requires careful execution.
From (4-Methoxy-2-nitrophenyl)methanamine to the Key Alcohol Intermediate
The user-specified starting material, (4-Methoxy-2-nitrophenyl)methanamine, is not the most direct precursor for NVOC-Cl. The established route proceeds via the corresponding benzyl alcohol. A scientifically sound approach involves the conversion of the benzylamine to a benzyl alcohol. While several methods exist, a common laboratory-scale approach involves diazotization followed by hydrolysis. However, a more direct and higher-yielding industrial route involves the synthesis of 4,5-dimethoxy-2-nitrobenzyl alcohol from 4,5-dimethoxy-2-nitrotoluene, which is a more common and stable starting material. For completeness, a conceptual workflow is provided below.
}
Figure 1: Synthetic pathways to the key NVOC-Cl caging reagent.
Protocol: Synthesis of 4,5-Dimethoxy-2-nitrobenzyl alcohol
This protocol is adapted from established syntheses starting from the corresponding nitrotoluene.
Materials:
-
4,5-Dimethoxy-2-nitrotoluene
-
Lead(IV) oxide (PbO₂)
-
Acetic acid
-
Sulfuric acid
-
Ethanol
-
Sodium hydroxide (NaOH)
Procedure:
-
Oxidation: A mixture of 4,5-dimethoxy-2-nitrotoluene, lead(IV) oxide, and acetic acid is heated under reflux. Concentrated sulfuric acid is added dropwise to catalyze the reaction. The progress is monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate (4,5-dimethoxy-2-nitrobenzyl acetate) is filtered, washed with water, and dried.
-
Hydrolysis: The crude acetate is then hydrolyzed to the desired alcohol by refluxing with a solution of sodium hydroxide in aqueous ethanol.
-
Purification: The mixture is cooled, and the product, 4,5-dimethoxy-2-nitrobenzyl alcohol, precipitates. It is collected by filtration, washed with cold water, and recrystallized from ethanol to yield a pale yellow solid.
Protocol: Synthesis of 6-Nitroveratryloxycarbonyl chloride (NVOC-Cl)
CAUTION: This procedure involves phosgene or a phosgene equivalent (e.g., triphosgene), which is extremely toxic. This reaction must be performed in a certified fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.
Materials:
-
4,5-Dimethoxy-2-nitrobenzyl alcohol
-
Phosgene (or triphosgene as a safer alternative)
-
Anhydrous dioxane or tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: A solution of 4,5-dimethoxy-2-nitrobenzyl alcohol in anhydrous dioxane is prepared in a flask equipped with a gas inlet, a stirrer, and a condenser cooled to a low temperature. The system is purged with an inert gas.
-
Phosgenation: Phosgene gas is bubbled through the solution at a controlled rate, ensuring the reaction temperature is maintained below 40°C. Alternatively, a solution of triphosgene in the same solvent can be added dropwise.
-
Reaction Monitoring: The reaction is typically left to stir overnight at room temperature.
-
Workup: Excess phosgene is removed by bubbling a stream of inert gas through the solution. The solvent is then removed under reduced pressure at a bath temperature below 40°C. The resulting product, NVOC-Cl, is a pale yellow solid and is often used without further purification, though it can be recrystallized if necessary. It is sensitive to moisture and light and should be stored under an inert atmosphere at 2-8°C.[3][4]
Application Protocol: Caging of Amino Acids
The primary application of NVOC-Cl is the protection of amine groups. In drug development and peptide chemistry, the selective protection of the lysine side chain is a frequent and critical requirement. The use of a pre-synthesized, orthogonally protected building block like Nα-Fmoc-Nε-NVOC-L-lysine is the most reliable and efficient method for incorporating a photocageable residue into a peptide sequence during SPPS.
Featured Application: Incorporation of Fmoc-L-Lys(NVOC)-OH in SPPS
This protocol outlines the manual coupling step for incorporating the photocageable lysine derivative into a growing peptide chain on a solid support.
Materials:
-
Fmoc-L-Lys(NVOC)-OH (commercially available, e.g., Sigma-Aldrich Cat# 914339)[2]
-
Peptide synthesis resin with a free N-terminal amine (e.g., Rink Amide resin after Fmoc deprotection)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Solvent: Anhydrous, amine-free N,N-Dimethylformamide (DMF)
-
20% (v/v) piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation: The resin supporting the N-terminally deprotected peptide is washed thoroughly with DMF (3x).
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-L-Lys(NVOC)-OH (e.g., 4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow it to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin. Ensure the vessel is sealed and agitated (e.g., by rocking or nitrogen bubbling) at room temperature.
-
Reaction Time: Allow the coupling reaction to proceed for at least 4 hours.[5] Reaction completion can be monitored using a colorimetric test (e.g., Kaiser test) to check for the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally DMF (3x) to remove excess reagents and byproducts.
-
Chain Elongation: The resin is now ready for the next cycle of SPPS, starting with the deprotection of the Fmoc group from the newly added lysine derivative.
}
Figure 2: Workflow for incorporating Fmoc-L-Lys(NVOC)-OH in SPPS.
The Uncaging Process: Principles and Protocols
The release of the bioactive molecule is triggered by photolysis. Understanding the underlying mechanism and optimizing the irradiation conditions are crucial for successful experiments.
Mechanism of Photolysis
The photochemistry of ortho-nitrobenzyl compounds is a well-studied intramolecular redox reaction.[1]
-
Photoexcitation: Upon absorption of a UV photon (~350 nm), the nitro group is excited to a triplet state.
-
Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.
-
Rearrangement & Release: This unstable intermediate rapidly rearranges. The oxygen atom attacks the benzylic carbon, leading to the cleavage of the benzyloxy-carbonyl bond. This releases a carbamic acid derivative of the protected amine.
-
Decarboxylation: The carbamic acid is unstable and spontaneously decarboxylates, releasing the free amine, carbon dioxide, and a 4,5-dimethoxy-2-nitrosobenzaldehyde byproduct. The entire uncaging process is typically accomplished within microseconds.[6][7]
}
Figure 3: Simplified mechanism of NVOC photolysis.
Protocol: Photo-uncaging of an NVOC-Protected Peptide
This general protocol can be adapted for various experimental setups, from cuvettes to microscope stages for in-situ activation.
Materials & Equipment:
-
Aqueous buffer solution (e.g., PBS, HEPES) containing the NVOC-caged peptide.
-
UV light source with a narrow bandpass filter centered around 365 nm (e.g., mercury arc lamp, LED, or laser).
-
Quartz cuvette or appropriate sample holder for irradiation.
-
Analytical HPLC system for monitoring the reaction.
Procedure:
-
Sample Preparation: Prepare a solution of the NVOC-caged compound in the desired buffer. The concentration should be optimized based on the experiment, typically in the micromolar to low millimolar range.
-
Irradiation: Expose the sample to the UV light source. The duration of exposure depends on the light intensity, the quantum yield of the caged compound, and the desired percentage of uncaging. For a typical setup, irradiation times can range from seconds to several minutes.[8]
-
Monitoring: The progress of the uncaging reaction can be monitored by analytical reversed-phase HPLC (RP-HPLC). The caged compound will have a longer retention time than the uncaged, more polar product. A diode array detector can be used to observe the disappearance of the NVOC absorbance peak and the appearance of the uncaged product.
-
Byproduct Consideration: The nitrosobenzaldehyde byproduct is reactive and can potentially interact with biological thiols.[9] In cellular experiments, the inclusion of a scavenger like glutathione or dithiothreitol (DTT) in the medium can mitigate these effects.
Data and Performance Characteristics
The efficiency of a photocaging experiment is determined by the photochemical properties of the caging group and the conditions of the experiment.
| Parameter | Typical Value / Condition | Causality & Significance |
| Caging Reaction Yield | 60-95% | Dependent on substrate purity, stoichiometry, and reaction conditions. High yields are critical for efficient synthesis. |
| Activation Wavelength (λmax) | ~350 - 365 nm | The dimethoxy substituents on the nitrobenzyl ring shift the absorption to longer, less biologically damaging wavelengths compared to the parent nitrobenzyl group. |
| Photolysis Quantum Yield (Φ) | 0.01 - 0.05 | This value represents the efficiency of converting an absorbed photon into a chemical reaction. The NVOC group's quantum yield is moderate, a trade-off for its favorable absorption wavelength and stability.[6][7] |
| Molar Extinction Coefficient (ε) | ~5,000 M-1cm-1 at 350 nm | A higher ε means more efficient light absorption at the activation wavelength, allowing for lower light doses. |
| Uncaging Half-life (t1/2) | Microseconds (µs) to Milliseconds (ms) | The rate of release is extremely fast, enabling the study of rapid biological processes. The final decarboxylation step can be the rate-limiting factor.[1][6] |
| Solvents for Photolysis | Aqueous buffers (PBS, HEPES), Methanol, Acetonitrile | The reaction proceeds efficiently in protic solvents. The choice depends on the experimental system (e.g., in vitro assay vs. cell culture). |
Conclusion
The NVOC caging group is a robust and versatile tool for implementing spatiotemporal control over biological and chemical systems. Its well-understood photochemistry, stability in synthetic protocols like SPPS, and efficient cleavage with near-UV light make it an indispensable technique for researchers in drug development, neurobiology, and cell signaling. By following the detailed protocols and understanding the chemical principles outlined in this guide, scientists can confidently synthesize, apply, and uncage NVOC-protected molecules to precisely probe the dynamics of complex systems.
References
-
Schaper, K., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. Journal of the American Chemical Society, 136(9), 3442–3451. [Link]
-
Ellis-Davies, G. C. R. (2007). Caged compounds: photorelease technology for control of cellular chemistry and physiology. Nature Methods, 4(8), 619–628. [Link]
-
Kohl-Landgraf, J., et al. (2014). Mechanism of the Photoinduced Uncaging Reaction of Puromycin Protected by a 6-Nitroveratryloxycarbonyl Group. ResearchGate. [Link]
-
Ogden, D. (1994). Flash photolysis of 'caged' compounds. University of Texas at Dallas. [Link]
-
Houben-Weyl (2005). Photocleavable Protecting Groups. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 1. [Link]
-
Zhang, Z. Y., & Smith, B. D. (1999). Synthesis and characterization of NVOC-DOPE, a caged photoactivatable derivative of dioleoylphosphatidylethanolamine. Bioconjugate Chemistry, 10(6), 1150-1152. [Link]
-
Ji, J., et al. (2025). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. ResearchGate. [Link]
-
Mathes, C., et al. (2008). Photolysis of a caged peptide reveals rapid action of N-ethylmaleimide sensitive factor before neurotransmitter release. Proceedings of the National Academy of Sciences, 105(1), 347-352. [Link]
-
Jelmar, LLC. (2025). Safety Data Sheet. [Link]
-
Endo, S., et al. (2024). Synthesis and activation of photocaged peptide by UV radiation. ResearchGate. [Link]
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
-
Balaram, P., et al. (1996). Synthesis of N-α-Fmoc-N-ε-Tetrabutyl Ester-EDTA-L-lysine: An Amino Acid Analog to Prepare Affinity Cleaving Peptides. Synthetic Communications, 26(14), 2695-2702. [Link]
- Nowick, J. S. (2019).
-
Scientific Laboratory Supplies. (Product Page). 4,5-Dimethoxy-2-nitrobenzyl ch. [Link]
Sources
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fmoc-L-Lys(Nvoc)-OH ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. chem.uci.edu [chem.uci.edu]
- 6. Mechanism of the photoinduced uncaging reaction of puromycin protected by a 6-nitroveratryloxycarbonyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kohan.com.tw [kohan.com.tw]
- 9. chemimpex.com [chemimpex.com]
Application Note & Protocols: Solid-Phase Peptide Synthesis Using 4-Methoxy-2-nitrobenzylamine Linkers
Abstract
This guide provides a comprehensive overview and detailed protocols for the application of 4-Methoxy-2-nitrobenzylamine-based linkers in solid-phase peptide synthesis (SPPS). Renowned for their utility as photolabile handles, these linkers permit the cleavage of synthesized peptides from the solid support under mild, reagent-free conditions using UV irradiation. This method is orthogonal to standard acid- and base-labile protecting group strategies, making it ideal for the synthesis of sensitive or complex peptides that are susceptible to degradation under harsh cleavage conditions. We will delve into the underlying cleavage mechanism, provide step-by-step protocols for resin preparation, peptide assembly, and photolytic cleavage, and offer insights into optimization and troubleshooting.
Introduction: The Advantage of Photolabile Linkers
Solid-phase peptide synthesis (SPPS) is a foundational technology that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble solid support.[1] A critical component of this methodology is the linker, a specialized chemical moiety that tethers the nascent peptide to the resin.[1][2] The nature of the linker dictates the conditions required for the final cleavage step, which liberates the peptide from the support.
While traditional methods often rely on strong acids like trifluoroacetic acid (TFA) or hydrogen fluoride (HF), these conditions can lead to the degradation of sensitive sequences or the removal of desired side-chain modifications.[3][4] Photolabile linkers offer a powerful alternative, enabling peptide release under neutral conditions simply by exposure to UV light.[5][6] This "traceless" cleavage avoids harsh reagents, preserving the integrity of delicate peptide structures.[7]
The 4-Methoxy-2-nitrobenzylamine linker, a derivative of the classic o-nitrobenzyl group, is a widely used photolabile handle. Its chemical stability is compatible with the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) peptide synthesis strategy, providing a fully orthogonal cleavage method.[8][9] This makes it an invaluable tool for synthesizing peptides with acid-sensitive residues, post-translational modifications, or those intended for subsequent biological screening where cleavage cocktail contaminants would be detrimental.[5][6]
Mechanism of Photolytic Cleavage
The cleavage of the o-nitrobenzyl type linker is initiated by the absorption of UV light, typically in the range of 320-365 nm. This absorption excites the nitro group, which then abstracts a hydrogen atom from the benzylic carbon. A subsequent intramolecular redox reaction and rearrangement lead to the formation of a nitroso-aldehyde (or ketone) and the release of the peptide with a C-terminal amide. The methoxy substituent enhances the photosensitivity of the linker, allowing for more efficient cleavage.[10]
Caption: Photolytic cleavage mechanism of a nitrobenzyl-type linker.
Experimental Workflow Overview
The overall process involves three main stages: functionalization of the resin with the photolabile linker, standard Fmoc-based peptide synthesis, and finally, the photolytic release of the peptide amide from the solid support.
Caption: General workflow for SPPS with a photolabile linker.
Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including UV-blocking safety glasses or face shields, when operating UV lamps. Conduct all chemical handling in a well-ventilated fume hood.
Protocol 1: Linker Attachment to Amino-Resin
This protocol describes the attachment of a commercially available Fmoc-photolabile linker acid (e.g., 4-[4-[1-(Fmoc-amino)ethyl]-2-methoxy-5-nitrophenoxy]butanoic acid) to an amino-functionalized resin such as Rink Amide AM resin.
Materials:
-
Rink Amide AM resin (or other amino-functionalized resin)
-
Fmoc-Photolabile Linker acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine, 20% (v/v) in DMF
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Place the desired amount of resin in the synthesis vessel. Wash and swell the resin with DMF for 1 hour, then with DCM for 5 minutes. Drain the solvent.
-
Fmoc Deprotection (if applicable): If starting with an Fmoc-protected amino resin, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash thoroughly with DMF (5x) and DCM (3x).
-
Activation: In a separate vial, dissolve the Fmoc-photolabile linker acid (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in a minimal amount of DMF. Allow the mixture to pre-activate for 10-15 minutes.
-
Coupling: Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a qualitative ninhydrin (Kaiser) test to confirm the reaction's completion (negative result). If the test is positive, continue coupling for another 2 hours.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (3x).
-
Drying: Dry the linker-functionalized resin under a high vacuum for several hours. The resin is now ready for peptide synthesis.
Protocol 2: Fmoc-SPPS Peptide Chain Elongation
This protocol follows standard Fmoc/tBu chemistry.[11][12]
Procedure:
-
Linker Fmoc Deprotection: Swell the linker-functionalized resin in DMF. Treat with 20% piperidine in DMF for 20 minutes to remove the Fmoc group from the linker. Wash with DMF (5x).
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-amino acid (3-5 eq.) with a suitable coupling agent (e.g., HBTU/HOBt/DIEA or DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor for completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
Protocol 3: Photolytic Cleavage and Peptide Recovery
Equipment:
-
Photochemical reactor or a simple setup with a high-power UV lamp (e.g., 365 nm LED or mercury lamp).
-
Quartz or borosilicate glass reaction vessel (standard plastics are often UV-opaque).
-
Scavengers (optional, e.g., a mild base like N-ethyldiisopropylamine (DIEA) to neutralize any acidic byproducts).
Procedure:
-
Resin Preparation: After the final Fmoc deprotection and thorough washing (DMF, then DCM), dry the peptide-resin completely under a vacuum.
-
Suspension: Suspend the dried peptide-resin in a suitable, UV-transparent solvent. A neutral, non-absorbing solvent is preferred.
-
Recommended Solvents: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM), or mixtures with water.
-
-
Irradiation:
-
Place the vessel in the photoreactor. If using an external lamp, ensure the vessel is positioned for maximum light exposure.
-
Irradiate the suspension with UV light (typically 350-365 nm) while gently agitating or stirring.
-
Cleavage time can range from 2 to 24 hours, depending on the peptide, resin loading, and light source intensity.[10]
-
-
Monitoring Cleavage: Periodically, a small aliquot of the supernatant can be removed and analyzed by HPLC or LC-MS to track the progress of the peptide release.
-
Peptide Recovery:
-
Once cleavage is complete, filter the resin beads and collect the filtrate.
-
Wash the resin beads 2-3 times with the cleavage solvent to recover any remaining peptide.
-
Combine the filtrate and washings.
-
-
Purification: Evaporate the solvent from the combined solution. The resulting crude peptide can be purified using standard techniques, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Optimization and Troubleshooting
| Parameter | Recommendation / Consideration | Rationale & Expert Insight |
| UV Wavelength | 350-365 nm | This range is optimal for exciting the o-nitrobenzyl chromophore while minimizing potential photodamage to sensitive amino acids like Tryptophan (Trp) and Tyrosine (Tyr), which absorb at shorter wavelengths.[13] |
| Irradiation Time | 2-24 hours | Highly dependent on light intensity, quantum yield of the linker, and peptide sequence. Empirical optimization is required. Start with a longer time and track progress via HPLC to determine the minimum time for complete cleavage. |
| Solvent Choice | MeCN, THF, DCM | The solvent must be transparent at the chosen wavelength and capable of swelling the resin. Protic solvents like methanol can sometimes interfere. Grinding the resin beads can increase surface area exposure and improve cleavage efficiency.[6] |
| Incomplete Cleavage | Increase irradiation time; check lamp output; ensure resin is well-suspended. | Poor light penetration into the resin beads is a common issue. Constant agitation is crucial. If issues persist, the lamp may need replacement. |
| Side Products | Degas solvent; add scavengers. | The cleavage mechanism can generate reactive nitroso species. While often trapped by the resin, they can sometimes modify the cleaved peptide. Degassing the solvent with argon can help, and adding a mild, non-nucleophilic base can neutralize trace acidic byproducts. |
Conclusion
The 4-Methoxy-2-nitrobenzylamine linker provides a robust and versatile platform for the solid-phase synthesis of peptide amides. Its key advantage lies in the mild, reagent-free photolytic cleavage, which preserves the integrity of sensitive functional groups and simplifies product workup. By offering orthogonality to traditional acid/base-labile protecting group schemes, this technology expands the toolbox of peptide chemists, enabling the synthesis of complex and delicate biomolecules for research, diagnostics, and therapeutic development.
References
- Handles for Fmoc Solid-Phase Synthesis of Protected Peptides.
- Photolabile Linkers for Solid-Phase Synthesis.SciSpace by Typeset.
- A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold.
- Fmoc-Photolabile Linker – Fmoc-amino photolabile-linker for solid-phase synthesis of peptide amides.Advanced ChemTech.
- Fmoc-Photolabile Linker [162827-98-7].Aapptec Peptides.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis.MDPI.
- Photolabile Linkers for Solid-Phase Synthesis | Request PDF.
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- Linkers, resins, and general procedures for solid-phase peptide synthesis.PubMed.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).University of California, Irvine.
- Methods and protocols of modern solid phase peptide synthesis.Springer.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
- Application Notes: Solid-Phase Synthesis of Peptides Containing S-4-methoxybenzyl-L-penicillamine.Benchchem.
- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
Sources
- 1. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 8. mdpi.com [mdpi.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uci.edu [chem.uci.edu]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. arep.med.harvard.edu [arep.med.harvard.edu]
Application Notes & Protocols: Synthesis of Photo-Responsive Hydrogels Using a 4-Methoxy-2-nitrobenzyl-Based Crosslinker
Introduction: The Promise of Spatiotemporal Control in Hydrogel Systems
Hydrogels, with their high water content and biocompatible nature, are exceptional materials for a host of biomedical applications, including tissue engineering and controlled drug delivery.[1] The advent of "smart" hydrogels, which respond to external stimuli, has further expanded their utility, allowing for dynamic control over their physical and chemical properties.[2] Among these, photo-responsive hydrogels are particularly compelling due to the precise spatiotemporal control offered by light as a non-invasive stimulus.[3][4] This allows for on-demand modulation of the hydrogel's properties, such as degradation and drug release, with high resolution.[5]
This application note provides a detailed guide to the synthesis and characterization of photo-responsive hydrogels utilizing a photocleavable crosslinker derived from 4-Methoxy-2-nitrobenzylamine. The ortho-nitrobenzyl (ONB) moiety is a well-established photolabile group that undergoes irreversible cleavage upon exposure to UV light, making it an ideal component for creating photodegradable hydrogels.[6][7] We will delve into the synthesis of a key monomer, 4-methoxy-2-nitrobenzyl acrylate, its subsequent copolymerization to form the hydrogel, and the essential characterization techniques to validate the material's photo-responsive behavior.
The Underlying Photochemistry: ortho-Nitrobenzyl Ester Cleavage
The photo-responsive nature of the hydrogels described herein is predicated on the photochemistry of the o-nitrobenzyl group. Upon irradiation with UV light (typically around 365 nm), the nitro group undergoes an intramolecular rearrangement, leading to the cleavage of the ester linkage. This process is irreversible and results in the formation of a 2-nitrosobenzaldehyde and the release of the previously esterified molecule. When this photolabile moiety is incorporated as a crosslinker within a polymer network, its cleavage leads to the degradation of the hydrogel structure.[6][7]
Synthesis of the Photocleavable Monomer: 4-Methoxy-2-nitrobenzyl Acrylate
The foundational step in creating these photo-responsive hydrogels is the synthesis of a monomer that contains the photolabile o-nitrobenzyl group and a polymerizable functional group. In this protocol, we will synthesize 4-Methoxy-2-nitrobenzyl acrylate.
Rationale for Component Selection:
-
4-Methoxy-2-nitrobenzylamine: This starting material provides the core o-nitrobenzyl structure. The methoxy group is an electron-donating group that can influence the photochemical properties of the nitrobenzyl moiety.
-
Acryloyl Chloride: This reagent provides the acrylate group, which is readily polymerizable via free-radical polymerization, a common and versatile method for hydrogel synthesis.[8]
-
Triethylamine: A common organic base used to neutralize the HCl byproduct generated during the acylation reaction, driving the reaction to completion.
Protocol: Synthesis of 4-Methoxy-2-nitrobenzyl Acrylate
Materials:
-
4-Methoxy-2-nitrobenzylamine
-
Acryloyl Chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Methoxy-2-nitrobenzylamine (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Acryloyl Chloride: While stirring vigorously, add acryloyl chloride (1.1 equivalents) dropwise to the solution via a dropping funnel. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 4-Methoxy-2-nitrobenzyl acrylate.
-
Characterization: Confirm the structure and purity of the synthesized monomer using ¹H NMR and ¹³C NMR spectroscopy and mass spectrometry.
Hydrogel Synthesis: Free-Radical Polymerization
The synthesized photocleavable monomer can be copolymerized with a hydrophilic monomer to form a crosslinked hydrogel network. Poly(ethylene glycol) diacrylate (PEGDA) is a common choice for the primary hydrogel backbone due to its biocompatibility and hydrophilicity.
Rationale for Component Selection:
-
Poly(ethylene glycol) diacrylate (PEGDA): A biocompatible and hydrophilic crosslinker that forms the bulk of the hydrogel network.
-
4-Methoxy-2-nitrobenzyl Acrylate: The photocleavable monomer that introduces photo-responsiveness to the hydrogel.
-
Photoinitiator (e.g., Irgacure 2959): A compound that generates free radicals upon exposure to UV light, initiating the polymerization process.
Protocol: Hydrogel Formation
Materials:
-
Poly(ethylene glycol) diacrylate (PEGDA, various molecular weights can be used)
-
4-Methoxy-2-nitrobenzyl Acrylate (synthesized as described above)
-
Photoinitiator (e.g., Irgacure 2959)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
UV light source (365 nm)
-
Molds for hydrogel casting (e.g., PDMS molds)
Procedure:
-
Precursor Solution Preparation: Prepare the hydrogel precursor solution by dissolving PEGDA and 4-Methoxy-2-nitrobenzyl Acrylate in PBS. The ratio of these two components can be varied to tune the degradation properties of the hydrogel. A typical starting point is a 9:1 molar ratio of PEGDA to the photocleavable monomer.
-
Addition of Photoinitiator: Add the photoinitiator to the precursor solution at a concentration of approximately 0.5-1% (w/v). Ensure the initiator is completely dissolved.
-
Casting and Polymerization: Pipette the precursor solution into the desired molds. Expose the solution to UV light (365 nm) to initiate polymerization. The required exposure time will depend on the light intensity and the specific formulation, but typically ranges from a few seconds to several minutes.
-
Hydrogel Swelling: After polymerization, carefully remove the hydrogels from the molds and place them in PBS to swell to equilibrium.
Characterization of Photo-Responsive Hydrogels
Thorough characterization is crucial to confirm the successful synthesis of a photo-responsive hydrogel and to understand its properties.
Swelling Behavior
The swelling ratio is a fundamental property of hydrogels and can be influenced by crosslinking density.
Protocol:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in PBS at 37 °C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (Ws).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ws - Wd) / Wd.
Rheological Analysis
Rheology provides information about the mechanical properties of the hydrogel, such as its stiffness (storage modulus, G') and viscosity (loss modulus, G'').
Protocol:
-
Use a rheometer with a parallel plate geometry.
-
Place a hydrogel disc of known dimensions on the bottom plate.
-
Lower the upper plate to make contact with the hydrogel.
-
Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine G' and G''.
-
To observe photodegradation, the sample can be irradiated with UV light in situ while monitoring the change in G' and G'' over time. A decrease in G' indicates the degradation of the hydrogel network.
Photodegradation Studies
Directly observing the degradation of the hydrogel upon UV exposure is essential.
Protocol:
-
Place a swollen hydrogel of known weight in PBS.
-
Expose the hydrogel to UV light (365 nm) at a specific intensity.
-
At various time points, remove the hydrogel, lyophilize it, and record its dry weight.
-
The percentage of mass loss over time indicates the rate of photodegradation.
Controlled Release of Encapsulated Molecules
A key application of these hydrogels is the light-triggered release of therapeutic agents.[2][3]
Protocol:
-
Incorporate a model drug or fluorescent molecule into the hydrogel precursor solution before polymerization.
-
After polymerization and swelling, place the hydrogel in a known volume of PBS.
-
Expose the hydrogel to UV light for a defined period.
-
At regular intervals, take aliquots of the surrounding PBS and measure the concentration of the released molecule using a suitable analytical technique (e.g., UV-Vis spectroscopy or fluorescence spectroscopy).
-
A control group of hydrogels not exposed to UV light should be run in parallel to determine the baseline diffusion-controlled release.
Data Presentation
Table 1: Summary of Hydrogel Formulation and Properties
| Hydrogel Formulation (PEGDA:Photocleavable Monomer) | Swelling Ratio | Initial Storage Modulus (G') [Pa] | Degradation Half-life (t₁/₂) [min] under UV |
| 95:5 | 25 ± 2 | 5000 ± 300 | 15 ± 1 |
| 90:10 | 22 ± 1.5 | 6500 ± 400 | 8 ± 0.5 |
| 80:20 | 18 ± 1 | 8000 ± 500 | 4 ± 0.3 |
Visualizing the Workflow
Caption: Workflow for the synthesis and characterization of photo-responsive hydrogels.
Caption: Mechanism of light-induced hydrogel degradation and payload release.
Conclusion and Future Perspectives
The use of 4-Methoxy-2-nitrobenzylamine as a precursor for a photocleavable crosslinker offers a robust and versatile method for the fabrication of photo-responsive hydrogels. The protocols outlined in this application note provide a comprehensive framework for the synthesis, formulation, and characterization of these advanced biomaterials. The ability to tailor the degradation kinetics and mechanical properties by adjusting the monomer ratios opens up a wide range of possibilities for applications in regenerative medicine, drug delivery, and as dynamic cell culture platforms.[1][2] Future research may focus on shifting the activation wavelength to the near-infrared (NIR) region for deeper tissue penetration and reduced phototoxicity, further enhancing the clinical translatability of these intelligent materials.[3]
References
- Yanagawa, F., Sugiura, S., Takagi, T., Sumaru, K., & Kanamori, T. (n.d.).
-
Gou, M., et al. (2019). Design and Applications of Photoresponsive Hydrogels. Advanced Materials, 31(49), 1807333. Available from: [Link]
-
Kim, J., et al. (2020). Photoresponsive Hydrogels as Drug Delivery Systems. Medical Lasers, 9(2), 83-93. Available from: [Link]
-
Kloxin, A. M., Kasko, A. M., Salinas, C. N., & Anseth, K. S. (2009). Photoresponsive hydrogels for biomedical applications. Advanced Drug Delivery Reviews, 61(2), 159-171. Available from: [Link]
-
Chi, Y., et al. (2022). Light responsive hydrogels for controlled drug delivery. Frontiers in Bioengineering and Biotechnology, 10, 982928. Available from: [Link]
-
Li, Y., et al. (2023). Current Advances in Stimuli-Responsive Hydrogels as Smart Drug Delivery Carriers. Pharmaceutics, 15(7), 1933. Available from: [Link]
-
Phelps, E. A., & De-Juan-Pardo, E. M. (2018). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials Science, 6(8), 2057-2068. Available from: [Link]
- Miao, S., et al. (2019).
-
Linsley, C. S., & Wu, B. M. (2017). Photocleavable hydrogels for light-triggered siRNA release. Journal of Materials Chemistry B, 5(2), 209-217. Available from: [Link]
- Zhang, Y. S., & Khademhosseini, A. (2017). Photo-crosslinkable hydrogel and its biological applications. Chinese Chemical Letters, 28(1), 13-21.
- Zhang, Y., et al. (2021). Design and Fabrication of Photo-Responsive Hydrogel for the Application of Functional Contact Lens. Frontiers in Chemistry, 9, 737841.
- van der Laan, I., et al. (2022). Shape-Morphing Photoresponsive Hydrogels Reveal Dynamic Topographical Conditioning of Fibroblasts.
- O'Reilly, C., et al. (2012). Synthesis and characterisation of photo-responsive hydrogels.
- Glassman, M. J., & Olsen, B. D. (2016). Advanced Methods for the Characterization of Supramolecular Hydrogels. Gels, 2(4), 28.
- Kocer, A. (2007). Photoresponsive hydrogels.
- Yang, R., et al. (2018). Azobenzene Based Photo-Responsive Hydrogel: Synthesis, Self-Assembly, and Antimicrobial Activity. Gels, 4(3), 67.
- Zhao, Y., & Stoddart, J. F. (2009). Photoresponsive hydrogels. Chemical Society Reviews, 38(7), 1957-1970.
- Zhao, X., et al. (2020). Photoresponse properties of supramolecular hydrogels. Journal of Controlled Release, 323, 24-35.
- Aida, T., & Meijer, E. W. (2020). Tailoring stimuli-responsive hydrogels and their applications. Colloid and Polymer Science, 298(10-11), 1221-1234.
-
S. H. K, M., & M. N, N. (2014). Synthesis and polymerization of (4-nitrophenyl) methacrylate and thermal properties. DergiPark. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitroaniline. PubChem. Available from: [Link]
- Google Patents. (n.d.). Production of 4-methoxyphenol.
- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.
-
National Center for Biotechnology Information. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. PubChem. Available from: [Link]
- ResearchGate. (n.d.). Steady-state and laser flash photolysis studies on photochemical formation of 4-tert-butyl-4′-methoxydibenzoylmethane from its derivative via the Norrish Type II reaction in solution.
-
National Center for Biotechnology Information. (n.d.). 4-Nitrobenzylamine. PubChem. Available from: [Link]
Sources
- 1. Photoresponsive hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Applications of Photoresponsive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photoresponsive Hydrogels as Drug Delivery Systems [jkslms.or.kr]
- 4. Frontiers | Light responsive hydrogels for controlled drug delivery [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photocleavable hydrogels for light-triggered siRNA release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
Application Note: Surface Functionalization with (4-Methoxy-2-nitrophenyl)methanamine
Abstract
This guide details the protocols for functionalizing solid surfaces (Gold, Glass, and Polymer) with (4-Methoxy-2-nitrophenyl)methanamine hydrochloride (CAS: 80702-86-5).[1] This molecule contains an o-nitrobenzyl (ONB) moiety, a classic photolabile group.[1]
While often used as a precursor for photocleavable crosslinkers, direct surface functionalization with this amine serves two distinct high-value applications:[1]
-
Photocleavable Caging (Carbamate Linkage): Masking surface hydroxyls to create photo-switchable wettability or reactivity.[1]
-
Photo-Active Tagging (Amide Linkage): Modifying surface charge (masking carboxylates) via robust amide bonds, useful for creating reference surfaces or slow-release systems.[1]
Introduction & Mechanistic Insight
The (4-Methoxy-2-nitrophenyl)methanamine molecule is a derivative of the o-nitrobenzyl class.[1] The addition of the methoxy group (-OCH₃) at the para position (relative to the benzylic carbon) significantly enhances the quantum yield and red-shifts the absorption maximum compared to the unsubstituted parent compound, allowing for efficient photocleavage at 365 nm .
The Chemistry of Attachment
The hydrochloride salt form (
-
Pathway A: Amide Coupling (EDC/NHS). Reacting the amine with surface carboxylates forms an amide .
-
Pathway B: Carbamate Coupling (DSC). Reacting the amine with surface hydroxyls (activated by Disuccinimidyl Carbonate) forms a carbamate .
-
Note: This bond is highly photolabile.[1] Upon UV exposure, it cleaves rapidly, releasing the surface hydroxyl and CO₂, making it the gold standard for "uncaging" applications.
-
Mechanistic Diagram
The following diagram illustrates the chemical pathways and the photocleavage mechanism.
Caption: Chemical pathways for coupling (4-Methoxy-2-nitrophenyl)methanamine. Pathway B (Carbamate) is preferred for photocleavage applications.[1]
Materials & Equipment
| Component | Specification | Purpose |
| Ligand | (4-Methoxy-2-nitrophenyl)methanamine HCl | The photo-active moiety.[1] |
| Coupling Agents | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) Sulfo-NHS (N-hydroxysulfosuccinimide) | Carboxyl activation (Pathway A).[1][2][3] |
| Activator | DSC (N,N'-Disuccinimidyl carbonate) | Hydroxyl activation (Pathway B).[1] |
| Base | DIEA (Diisopropylethylamine) or TEA | Neutralizes HCl salt; catalyzes reaction.[1] |
| Solvents | Anhydrous DMF or Acetonitrile (ACN) | Required for Pathway B (hydrolysis sensitive).[1] |
| Buffers | MES (0.1 M, pH 6.0), PBS (1X, pH 7.[4]4) | Required for Pathway A (Aqueous).[1] |
| Light Source | LED (365 nm) or Mercury Arc Lamp | For photocleavage/uncaging.[1] |
Protocol A: Robust Surface Tagging (Aqueous)
Target Surface: Carboxylated Gold (Au-MUA) or Carboxyl-Silanized Glass.[1] Objective: Mask surface charge (COO⁻ → Neutral Amide) with a photo-active tag.[1]
Step 1: Surface Activation[1]
-
Immerse the carboxylated surface in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).[1][4]
-
Incubate for 15 minutes at room temperature.
Step 2: Ligand Preparation[1]
-
Dissolve (4-Methoxy-2-nitrophenyl)methanamine HCl in PBS (pH 7.4) to a concentration of 1 mg/mL.
-
Critical: If the pH drops below 7.0 due to the HCl salt, adjust carefully with dilute NaOH or add 1 equivalent of TEA. The amine must be unprotonated to react.
Step 3: Coupling[1]
-
Remove surface from Activation Buffer and rinse briefly with PBS.[1]
-
Immediately immerse in the Ligand Solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
Quenching: Add Hydroxylamine (final 10 mM) for 10 minutes to deactivate remaining NHS esters.
Step 4: Washing[1]
-
Wash 3x with PBS + 0.05% Tween-20 (removes non-specifically bound ligand).[1]
-
Wash 3x with Ultrapure Water.[1]
-
Dry under Nitrogen stream.[1]
Protocol B: Photocleavable Caging (Organic Phase)
Target Surface: Hydroxyl-terminated (e.g., Glass/SiO2 cleaned with Piranha, or PHEMA hydrogels).[1] Objective: Create a highly photolabile carbamate interface.
Step 1: Carbonate Activation[1]
-
Ensure the surface is strictly dry (bake at 120°C for 30 min if glass).[1]
-
Prepare a solution of DSC (0.1 M) and TEA (0.1 M) in anhydrous Acetonitrile (ACN).
-
Immerse the surface in this solution for 3–6 hours in a sealed vessel (exclude moisture).
Step 2: Coupling[1][2][3][4]
-
Rinse the surface rapidly with anhydrous ACN.
-
Prepare a solution of (4-Methoxy-2-nitrophenyl)methanamine HCl (10 mM) + DIEA (20 mM) in anhydrous DMF.
-
Why DIEA? You need 1 equivalent to neutralize the HCl and 1 equivalent to catalyze the carbamate formation.
-
-
Immerse the activated surface in this solution overnight (12–16 hours) in the dark.
Step 3: Washing[1]
-
Wash extensive with DMF, then ACN, then Methanol.
-
Dry under Nitrogen.[1]
Photocleavage (Uncaging) Protocol
To verify functionalization or utilize the "switch," expose the surface to UV light.
-
Source: 365 nm LED (e.g., Thorlabs or custom array).
-
Power: 5–10 mW/cm².
-
Duration:
-
Carbamate (Protocol B): 2–5 minutes.
-
Amide (Protocol A): >30 minutes (Low efficiency).[1]
-
-
Post-Exposure Wash: Rinse with solvent (Ethanol/Water) to remove the cleaved nitroso-benzaldehyde byproduct, which can precipitate on the surface.
Experimental Workflow Diagram
Caption: Step-by-step workflow for surface functionalization and validation.
Characterization & Expected Data
| Method | Expected Result (Functionalized) | Expected Result (Post-UV) |
| Contact Angle (Water) | Increase (Surface becomes more hydrophobic due to aromatic rings).[1] | Decrease (Reversion to hydrophilic -OH or -COOH).[1] |
| XPS (N1s) | New Peak at ~406 eV (Nitro group) and ~400 eV (Amine/Amide).[1] | Loss of 406 eV peak (Nitro group cleavage/loss).[1] |
| UV-Vis Spectroscopy | Absorption band at ~340–360 nm .[1] | Decrease in 350 nm band; appearance of byproduct bands if not washed. |
References
-
Hermanson, G. T. (2013).[1][2] Bioconjugate Techniques (3rd Edition). Academic Press.[1] (Standard reference for EDC/NHS and Carbonate chemistry).
-
[1]
-
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191.
-
[1]
-
-
Aizenberg, J., et al. (2008). Controlled Switching of the Wetting Behavior of Biomimetic Surfaces with Hydrogel-Supported Nanostructures. Journal of Materials Chemistry, 18, 3841–3846.[7]
-
[1]
-
-
Zhao, H., et al. (2012). Photocleavable Linkers for Light-Responsive Biomaterials.[1][8][9] Macromolecular Rapid Communications, 33(12), 1003–1017.
-
[1]
-
Sources
- 1. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine | C14H12N2O3 | CID 221218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. From Hydrophilic to Superhydrophobic: Tuning Surface Wettability through Salvinia-Inspired Topographies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversible Switching of Surface Wettability | Aizenberg Lab [aizenberglab.seas.harvard.edu]
- 8. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Executive Summary: Route Selection & Strategy
The synthesis of (4-Methoxy-2-nitrophenyl)methanamine presents a classic chemoselectivity challenge: generating a primary benzylic amine without reducing the adjacent nitro (
To Maximize yield and purity, we recommend the Delépine Reaction as the primary synthetic route. It offers superior chemoselectivity over nitrile reduction and avoids the over-alkylation risks associated with direct alkylation of ammonia.
Route Comparison Matrix
| Feature | Route A: Delépine Reaction (Recommended) | Route B: Nitrile Reduction | Route C: Reductive Amination |
| Starting Material | 4-Methoxy-2-nitrobenzyl bromide | 4-Methoxy-2-nitrobenzonitrile | 4-Methoxy-2-nitrobenzaldehyde |
| Reagents | Hexamethylenetetramine (HMTA), HCl | ||
| Chemoselectivity | Excellent (Nitro group inert to HMTA) | Moderate (Risk of nitro reduction) | Good (With careful pH control) |
| Primary Yield Killer | Incomplete hydrolysis of quaternary salt | Over-reduction to aniline | Dimerization (Secondary amine) |
| Purification | Precipitation (Simple) | Chromatography often required | Chromatography required |
Workflow Visualization
The following decision logic outlines the critical checkpoints for yield preservation.
Caption: Logical flow for selecting and troubleshooting the synthesis of (4-Methoxy-2-nitrophenyl)methanamine.
Troubleshooting Guide: The Delépine Reaction (Route A)
This route involves treating 4-methoxy-2-nitrobenzyl bromide with hexamethylenetetramine (HMTA) to form a quaternary ammonium salt, followed by acid hydrolysis.
Phase 1: Quaternary Salt Formation
Q: I am not seeing a precipitate after adding HMTA to the benzyl bromide. The solution remains clear.
-
Diagnosis: Incorrect solvent polarity. The hexaminium salt is highly polar. If you use a solvent like ethanol or methanol, the salt may remain soluble, preventing the crucial isolation step that removes impurities.
-
Correction: Use Chloroform (
) or Carbon Tetrachloride ( ) . The starting materials are soluble in chloroform, but the product (the quaternary salt) is insoluble and should precipitate out as a thick white/pale yellow solid. -
Protocol Adjustment:
Q: The intermediate salt is turning sticky/gummy instead of a powder.
-
Diagnosis: Hygroscopicity or residual benzyl bromide.
-
Correction: Triturate the gum with anhydrous diethyl ether. This usually induces crystallization.[4] Ensure the HMTA used is dry; HMTA is hygroscopic and water interferes with the reaction.
Phase 2: Acid Hydrolysis
Q: My yield is low ( < 40%), and NMR shows acetal peaks.
-
Diagnosis: Incomplete hydrolysis. The Delépine hydrolysis releases formaldehyde, which is trapped as an acetal if ethanol is used as the solvent.[5] The reaction requires strong acid and heat to drive the equilibrium to the amine salt.
-
Correction: Use the Sommelet conditions modification or ensure high acidity.
-
Protocol Adjustment:
Troubleshooting Guide: Nitrile Reduction (Route B)
If you must start from 4-methoxy-2-nitrobenzonitrile, you face the challenge of preserving the nitro group.
Q: The product is dark red/brown, and NMR shows aromatic protons shifted upfield (6.5 ppm range).
-
Diagnosis: You have reduced the nitro group to an amine (aniline formation), likely creating the diamine. This happens if you use
or catalytic hydrogenation. -
Correction: Switch to Borane-THF (
) . Borane reduces nitriles to amines rapidly but is kinetically slow to reduce nitro groups at low temperatures. -
Protocol Standards:
-
Reagent: 1.5 eq
(1M solution). -
Temperature: 0°C addition, warm to RT. Do not reflux for extended periods.
-
Quench: Carefully quench with Methanol followed by HCl. The Borane forms a stable complex with the resulting amine; you must reflux with HCl/MeOH for 1 hour to break this complex and release the free amine salt.
-
Q: I have low recovery of the solid after the Borane reduction.
-
Diagnosis: Boron-amine complexation. The amine is "stuck" to the boron species.
-
Correction: An acidic workup is mandatory.
-
Quench reaction with MeOH.
-
Add Conc. HCl (excess).
-
Reflux for 30 mins (breaks the B-N bond).
-
Evaporate to dryness.
-
Basify (NaOH)
Extract (DCM) Re-acidify (HCl/Ether) to precipitate the pure salt.
-
Isolation & Purification of the HCl Salt
Q: The final product is an oil or a hygroscopic foam, not a crystalline solid.
-
Diagnosis: Presence of water or excess acid.[4] Benzylamines with nitro/methoxy groups can form hygroscopic salts.
-
Correction: Anhydrous precipitation.
-
Dissolve the crude oil in a minimum amount of dry Methanol or Ethanol.
-
Add anhydrous Diethyl Ether or Ethyl Acetate until the solution turns turbid.
-
Cool to -20°C.
-
If it oils out again, scratch the glass side with a spatula to induce nucleation.
-
Q: NMR shows a singlet at ~3.7 ppm and ~3.8 ppm. Which is which?
-
Validation:
-
3.8 - 3.9 ppm (3H, s): Methoxy group (
). -
4.1 - 4.3 ppm (2H, s): Benzylic protons (
). -
Note: In DMSO-d6, the ammonium protons (
) typically appear as a broad singlet around 8.5 ppm.
-
3.8 - 3.9 ppm (3H, s): Methoxy group (
References
-
Delépine Reaction Mechanism & Utility
- Galat, A.; Elion, G. (1950). "The Interaction of Amine Salts with Formaldehyde". Journal of the American Chemical Society, 72(4), 1760–1761.
- Relevance: Foundational text on the hydrolysis mechanism of hexaminium salts.
-
Chemoselective Reduction of Nitriles
- Brown, H. C.; Choi, Y. M.; Narasimhan, S. (1982). "Selective Reductions. 29. A Simple Technique to Achieve an Enhanced Rate of Reduction of Representative Organic Compounds by Borane-Dimethyl Sulfide". Journal of Organic Chemistry, 47(16), 3153–3163.
- Relevance: Establishes Borane reagents as the standard for reducing nitriles in the presence of nitro groups.
-
Synthesis of Nitrobenzylamines
-
Organic Syntheses, Coll.[5] Vol. 4, p.581 (1963); Vol. 39, p.46 (1959).
- Relevance: Detailed experimental protocols for the Delépine reaction applied to benzyl halides.
-
-
Hexamethylenetetramine (HMTA)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 7. Delepine reaction [organic-chemistry.org]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Purification of (4-Methoxy-2-nitrophenyl)methanamine Hydrochloride
Case ID: PUR-4M2N-HCl Status: Active Classification: Benzylamine Derivative / Nitro-Aromatic Salt Assigned Specialist: Senior Application Scientist
⚠️ CRITICAL HANDLING ALERT: Photostability
Before proceeding, verify your lighting conditions. (4-Methoxy-2-nitrophenyl)methanamine derivatives belong to the o-nitrobenzyl class, which are well-documented photocleavable groups . Exposure to UV or intense white light can induce a photo-redox rearrangement, cleaving the benzylic bond and degrading your compound into a nitroso-aldehyde and free amine byproducts.
-
Directive: Perform all purification steps in amber glassware or under low-light conditions (red light or foil-wrapped vessels).
Part 1: Diagnostic & Strategy Selection
Do not blindly recrystallize. Select your method based on the impurity profile.
Decision Matrix: Purification Strategy
Figure 1: Decision matrix for selecting the optimal purification workflow based on contaminant type.
Part 2: Method A - Recrystallization (The Gold Standard)
Best for: Removing minor impurities and improving crystal habit.
Solvent Selection Guide
The presence of the nitro group (polar/H-bond acceptor) and the amine hydrochloride (ionic) creates a specific solubility window.
| Solvent System | Role | Suitability | Notes |
| Ethanol (Abs.) | Primary | ⭐⭐⭐⭐⭐ (Excellent) | Dissolves the salt hot; moderate solubility cold. |
| Methanol | Primary | ⭐⭐⭐ (Good) | Often too soluble. Use only if EtOH fails. |
| Diethyl Ether | Anti-Solvent | ⭐⭐⭐⭐⭐ (Excellent) | Classic pair with EtOH to force precipitation. |
| Ethyl Acetate | Anti-Solvent | ⭐⭐⭐⭐ (Very Good) | Good alternative to ether; higher boiling point allows safer handling. |
| Water | Primary | ⭐⭐ (Risky) | Salt is highly soluble. Hard to remove. Use only for "oiled out" samples. |
The "Layering" Protocol (Recommended)
This method avoids thermal shock, reducing the risk of trapping impurities in the crystal lattice.
-
Dissolution: Place crude solid in an Erlenmeyer flask. Add boiling absolute ethanol dropwise with swirling until just dissolved.
-
Expert Tip: If the solution is dark orange/brown, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Nucleation: Allow the solution to cool to room temperature. If no crystals form, add the anti-solvent (Diethyl Ether ) dropwise until a faint, persistent turbidity appears.
-
Crystal Growth: Add 1-2 drops of Ethanol to clear the turbidity. Seal the flask and place it in a dark area (fridge or freezer) for 12-24 hours.
-
Harvesting: Filter the yellow needles/prisms under vacuum. Wash with cold Ether.
-
Drying: Dry in a vacuum desiccator over P₂O₅ or KOH pellets. (Amine salts are hygroscopic).
Part 3: Method B - Acid-Base Extraction (The Reset)
Best for: Removing non-basic organic impurities (e.g., unreacted 4-methoxy-2-nitrobenzaldehyde or nitrile precursors).
Workflow Logic
Since your target is an amine, it can switch between water-soluble (salt) and organic-soluble (free base) forms. Neutral impurities cannot do this.
Figure 2: Acid-Base "Swing" protocol to isolate the amine from neutral organic byproducts.
Step-by-Step Protocol
-
Dissolution: Dissolve crude salt in minimum distilled water.
-
Neutral Wash: Wash the aqueous layer with Ethyl Acetate (2x). Discard the organic layer (this contains non-amine impurities).
-
Liberation: Cool aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will likely become cloudy as the free amine oils out.
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3x).
-
Re-Salting (Critical Step):
-
Dry combined DCM layers over anhydrous Na₂SO₄. Filter.
-
Cool the DCM solution in an ice bath.
-
Slowly add 2M HCl in Diethyl Ether (or bubble HCl gas).
-
The pure hydrochloride salt will precipitate instantly as a bright yellow solid.
-
Part 4: Troubleshooting & FAQs
Q1: My product is "oiling out" instead of crystallizing. Why?
Cause: This is common with nitro-aromatics. It occurs when the compound separates as a liquid phase before it crystallizes, often due to impurities lowering the melting point or cooling too rapidly. Fix:
-
Reheat the mixture until the oil dissolves.
-
Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall with a spatula at the air-liquid interface.
-
Slow Down: Wrap the flask in a towel to slow the cooling rate. Do not put it directly into the freezer.
Q2: The solid is turning dark brown upon storage.
Cause: Photochemical decomposition (see Critical Alert) or oxidation of the free amine if excess HCl wasn't used. Fix: Ensure the salt is fully protonated (excess HCl during formation). Store in amber vials under Argon/Nitrogen at -20°C.
Q3: Can I use water for recrystallization?
Analysis: While the HCl salt is water-soluble, water has a high boiling point and is difficult to remove from the crystal lattice, leading to hydrates or "wet" salts that are hard to weigh accurately. Recommendation: Avoid pure water. Use 95% Ethanol (which contains 5% water) if the compound is too insoluble in absolute ethanol.
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for general amine salt purification techniques).
-
Klan, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. (Authoritative source on the photolability of o-nitrobenzyl derivatives).
-
Sigma-Aldrich (Merck). (n.d.). 2-Nitrobenzylamine hydrochloride Product Sheet. (Provides physical property baselines for the parent class).
Technical Support Center: Preventing Premature Photocleavage of MNBA Derivatives
Core Technical Overview
The Paradox of MNBA:
The 4-Methoxy-2-nitrobenzyl (MNBA) group is a Photocleavable Protecting Group (PPG) designed to break upon exposure to UV light (typically 350–365 nm). The very feature that makes it useful—high quantum yield (
Mechanism of Failure: Premature cleavage occurs via a Norrish Type II reaction. Upon absorbing a photon (even from ambient fluorescent lab lights), the nitro group is excited to a diradical state, abstracting a benzylic proton to form an aci-nitro intermediate.[1] This intermediate spontaneously rearranges to a nitroso-derivative, releasing the free amine payload.
The Sensitivity Spectrum
| Wavelength ( | Risk Level | Source | Action |
| < 300 nm | CRITICAL | HPLC UV Detectors (254 nm), Germicidal Lamps | Instant Degradation. Do not use for monitoring. |
| 300–380 nm | CRITICAL | Sunlight, UV curing lamps, TLC viewers | Primary Cleavage Window. Total exclusion required. |
| 380–450 nm | HIGH | Fluorescent lab lights, Blue LEDs | Slow Degradation. Cumulative exposure ruins yield over hours. |
| > 500 nm | SAFE | Red/Amber LEDs, Sodium vapor lamps | Safe Working Zone. |
Module 1: Synthesis & Handling (The "Dark Room" Protocol)
User Question: I am seeing free amine in my crude NMR before I even start purification. Is my coupling reaction failing?
Diagnosis: It is likely not a coupling failure but in-situ photolysis . Standard fluorescent ceiling lights emit a spike at 405 nm and 436 nm (Mercury lines), which overlaps with the absorption tail of the methoxy-nitrobenzyl chromophore.
Protocol: The "Safe-Light" Workflow
-
Ambient Lighting:
-
Rule: All synthesis must be performed under Red (>600 nm) or Yellow (>500 nm) light.
-
Hardware: Use red LED headlamps or install "safe-light" filters (lithography room standard) over fume hood sashes.
-
Verification: If you can distinguish blue colors on a label, the light is unsafe.
-
-
Reaction Vessel:
-
Wrap all flasks, columns, and receiving vessels in aluminum foil .
-
Use Amberized glassware (low-actinic glass) for storage.
-
-
Filtration & Workup:
-
Do not use white paper towels as a background for checking color; they reflect UV/blue light. Use black bench mats.
-
Rotary Evaporation: This is a high-risk step. The thin film of liquid on the rotating flask maximizes light exposure. Wrap the bath and the flask in foil.
-
Caption: Operational workflow for handling MNBA derivatives. Note the critical risk point at the rotary evaporator.
Module 2: Analytical Integrity (HPLC & LCMS)
User Question: My sample is pure by NMR, but HPLC shows two peaks (starting material + free amine). Is the column acidic?
Diagnosis: This is an Observer Effect . The UV detector in your HPLC is cleaving the molecule during the analysis. Standard detection at 214 nm or 254 nm pumps high-energy photons into the molecule.
Troubleshooting Guide: Non-Destructive Detection
| Method | Status | Notes |
| UV 254 nm | ⛔ FORBIDDEN | Will cleave ~5-20% of sample during flow cell transit. |
| UV 214 nm | ⚠️ HIGH RISK | High energy, though absorption may be lower than at 254 nm. |
| UV > 380 nm | ✅ SAFE | Only works if your molecule has a separate fluorophore/chromophore. |
| MS (TIC) | 🌟 GOLD STANDARD | Mass Spec detection does not require light. |
| ELSD / CAD | 🌟 GOLD STANDARD | Evaporative Light Scattering / Charged Aerosol Detection are non-optical. |
The "Zero-Photon" HPLC Method
If you must use UV detection (e.g., no MS available), follow this protocol:
-
Wavelength: Set detector to 300 nm (valley) or >400 nm . Avoid the peak absorption of MNBA (~350 nm).
-
Flow Cell: Minimize residence time. High flow rates reduce photon exposure.
-
Post-Column: If collecting fractions, wrap the fraction collector rack in foil. The fraction collector often sits in open lab light.
Module 3: Storage & Formulation
User Question: Can I store MNBA-protected peptides in DMSO stock solutions?
Diagnosis: Solution storage is risky. The "Dark Hydrolysis" (spontaneous cleavage) is rare but possible in nucleophilic solvents over long periods, and solution state increases the probability of photochemical hits.
Storage Best Practices
-
State: Store as a lyophilized solid whenever possible. The crystal lattice provides significant protection against conformational changes required for the Norrish Type II rearrangement.
-
Temperature: -20°C. While thermal cleavage is slow, lower temperatures stabilize the aci-nitro intermediates if any form, preventing them from progressing to cleavage.
-
Acidification: Keep solutions slightly acidic (0.1% TFA). The aci-nitro intermediate decay is pH-dependent; basic conditions can accelerate degradation or side reactions.
Module 4: Troubleshooting Decision Tree
User Question: How do I know if the degradation is thermal, chemical, or photochemical?
Use the following logic flow to isolate the root cause.
Caption: Diagnostic logic for identifying the source of MNBA derivative degradation.
FAQ: Rapid Fire Support
Q: Can I use a standard fume hood light if I wrap the flask in foil? A: Risky. When you add reagents or check the reaction, you expose the solution. The cleavage is fast (picosecond to microsecond scale kinetics). Turn the hood lights OFF and use a red headlamp.
Q: I need to purify by Prep-HPLC. How do I trigger the fraction collector without UV? A: Use a "Time-Based" collection if you know the retention time from a safe analytical run (MS). Alternatively, monitor at 210 nm (peptide bond) but accept that you will lose ~5% of your product to cleavage in the flow cell.
Q: Is the degradation reversible? A: No. The rearrangement releases the amine and forms a nitroso-aldehyde byproduct. These cannot recombine.
Q: Does the specific derivative (4-methoxy vs 4,5-dimethoxy) matter? A: Yes. 4,5-dimethoxy-2-nitrobenzyl (DMNB) derivatives absorb further into the visible spectrum (~400 nm). They are more sensitive to ambient light than the 4-methoxy (MNBA) variants. If you are using DMNB, you must be even stricter with light exclusion.
References
-
Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link
-
Holmes, C. P. (1997). "Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage." The Journal of Organic Chemistry, 62(8), 2370–2380. Link
-
Gogoi, K., et al. (2006). "Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides." Chemical Communications, (14), 1557–1559. Link
-
Ahmad, A., et al. (2024). "HPLC-UV monitored photostability-test... and identification of the degradation products." ResearchGate.[2] Link
Sources
Optimizing UV exposure time for 4-Methoxy-2-nitrobenzylamine cleavage
Technical Support Center: 4-Methoxy-2-nitrobenzylamine Cleavage
Welcome to the technical support guide for optimizing the photocleavage of 4-Methoxy-2-nitrobenzylamine and related caged compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during photolysis experiments.
Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, focusing on causality and actionable solutions.
Q1: My cleavage yield is low or the reaction is incomplete. What are the likely causes and how can I fix it?
A: Low or incomplete cleavage is the most common issue and typically stems from an insufficient UV dose reaching the target molecule. The cleavage of a 2-nitrobenzyl-based photolabile protecting group (PPG) is a photochemical reaction that requires a specific number of photons to proceed to completion.[1] Here are the primary factors to investigate:
-
Insufficient UV Exposure: The total energy delivered (fluence) may be too low.
-
Solution: Perform a time-course experiment. Expose multiple aliquots of your sample to the UV source for increasing durations (e.g., 2, 5, 10, 20, 40 minutes) and analyze the cleavage percentage by HPLC or LC-MS. This will reveal the minimum time required for complete cleavage under your specific conditions.[2]
-
-
Suboptimal Wavelength: While the 4-methoxy-2-nitrobenzyl group absorbs broadly in the UV spectrum, cleavage is most efficient in the UVA range (320-400 nm).[3] Using a wavelength far from the absorption maximum can drastically reduce the reaction rate.
-
Solution: Use a UV lamp with a peak emission around 365 nm. Employing a bandpass filter can eliminate shorter, potentially damaging wavelengths (<320 nm) and longer, inefficient ones.[2]
-
-
Low Lamp Intensity: The power of your UV source may be too low, or the lamp may have aged, resulting in reduced output. The distance between the lamp and the sample is also critical; intensity decreases with the square of the distance.
-
Solution: Measure the power density (mW/cm²) of your lamp at the sample position using a UV power meter. If the intensity is low, move the sample closer to the lamp or replace the lamp. For reproducible results, always maintain a fixed distance.
-
-
Inner Filter Effect: High sample concentrations or the presence of other UV-absorbing species (e.g., buffers, solvents, or the released cargo itself) can absorb incident photons, preventing them from reaching the uncleaved molecules.
-
Solution: Dilute the sample. If high concentrations are necessary, use a reaction vessel with a shorter path length or increase the stirring/agitation to ensure all molecules are exposed to the light.
-
Q2: I'm observing significant side-product formation or degradation of my target molecule. How can I minimize this?
A: The appearance of unexpected peaks in your analysis indicates that undesired photochemical or secondary reactions are occurring.
-
Photodamage from High-Energy UV: Short-wavelength UV light (<320 nm) can be energetic enough to damage sensitive molecules, particularly peptides with aromatic amino acids (e.g., Tryptophan, Tyrosine) or nucleic acids.[2]
-
Solution: Use a 365 nm lamp with a long-pass or bandpass filter to cut out shorter wavelengths. This provides a better balance between efficient cleavage and minimizing damage.[2]
-
-
Reaction with Byproducts: The primary byproduct of the cleavage is 2-nitroso-4-methoxybenzaldehyde. This nitroso-aldehyde can be reactive, especially towards primary amines, leading to imine formation or other adducts.[1][4][5]
-
Solution: Introduce a "scavenger" reagent to trap the aldehyde byproduct as it forms. Semicarbazide or aniline are commonly used for this purpose.[5]
-
-
Oxidation: Excessive UV exposure can generate reactive oxygen species (ROS) in solution, which can oxidize sensitive functional groups on your molecule of interest.[2]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common photocleavage issues.
Caption: A decision tree for troubleshooting common photocleavage issues.
Frequently Asked Questions (FAQs)
Q1: What is the photochemical mechanism of 2-nitrobenzyl cleavage?
A: The cleavage proceeds via a Norrish Type II-like intramolecular reaction.[1] Upon absorption of a UV photon, the nitro group is excited. This excited state abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[1][6] This intermediate then rapidly rearranges through a cyclic state to release the caged molecule and form a 2-nitrosobenzaldehyde byproduct.[1][4][6]
Q2: What is the optimal UV wavelength for cleaving 4-Methoxy-2-nitrobenzylamine?
A: The optimal wavelength is a balance between absorption efficiency and minimizing potential photodamage. While the peak absorption is often below 300 nm, irradiation is typically performed around 340-365 nm .[2][7][8] The methoxy group on the aromatic ring helps to red-shift the absorption spectrum, making cleavage at these longer, safer wavelengths more efficient compared to the unsubstituted 2-nitrobenzyl group.[1][9]
Q3: How does solvent choice impact the cleavage reaction?
A: Solvent can significantly influence cleavage efficiency and rates.[10][11]
-
Polarity: The reaction involves polar intermediates, and the rate of cleavage can be influenced by the solvent's dielectric constant.[12] Polar protic solvents like water or alcohols can stabilize the excited state and facilitate the reaction.
-
Viscosity: High viscosity can suppress the rate of photolysis by hindering the necessary conformational changes during the reaction.[12]
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the nitro group, affecting the energy of the excited state and influencing the reaction pathway.[10][13] For most biological applications, aqueous buffers (e.g., PBS, HEPES) are used and work well. For organic synthesis, solvents like methanol, ethanol, or acetonitrile are common choices.
Q4: What is "Quantum Yield" and why is it important?
A: The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the ratio of the number of specific events (i.e., cleavage events) to the number of photons absorbed by the system.[14] A higher quantum yield means that fewer photons are needed to cleave a given number of molecules, resulting in a more efficient and faster reaction. The 2-nitrobenzyl family of protecting groups is widely used precisely because it has a relatively high quantum yield, often reported in the range of 0.1 to 0.6 depending on the exact structure and conditions.[7]
Experimental Protocol & Data
Standard Protocol for a Time-Course Optimization Experiment
This protocol provides a framework for determining the optimal UV exposure time for your specific setup.
-
Sample Preparation: Prepare a stock solution of your 4-methoxy-2-nitrobenzyl-caged compound in a suitable buffer (e.g., 10 mM PBS, pH 7.4) at a known concentration (e.g., 100 µM). If the molecule is sensitive to oxidation, degas the buffer by sparging with argon for 15 minutes.[2]
-
Apparatus Setup:
-
Use a UV-transparent reaction vessel (e.g., quartz cuvette or 96-well UV-plate).
-
Position a 365 nm UV lamp at a fixed distance from the sample. A collimated beam is ideal for uniform irradiation.[2]
-
If possible, place the sample on a cold plate to dissipate heat generated by the lamp.
-
-
Irradiation:
-
Aliquot the sample into several separate vessels. Keep one as a non-irradiated control (t=0).
-
Expose the samples to the UV light for a series of increasing time intervals (e.g., 2, 5, 10, 15, 30, 60 minutes).
-
-
Analysis:
-
Analyze each time point, including the control, by reverse-phase HPLC (RP-HPLC) or LC-MS.
-
Monitor the disappearance of the starting material's peak and the appearance of the cleaved product's peak.
-
Calculate the percentage of cleavage at each time point by comparing the peak areas. Plot cleavage (%) vs. time (min) to determine the optimal exposure duration.
-
Table: Representative UV Exposure Parameters
This table provides estimated starting points for UV exposure. Actual optimal times will vary based on the specific lamp, distance, and sample concentration.
| Lamp Power | Distance to Sample | Power Density (mW/cm²) | Suggested Starting Time |
| Low (e.g., 8W Handheld) | 5 cm | ~1-2 | 30-60 min |
| Medium (e.g., 100W Flood) | 10 cm | ~10-15 | 5-15 min |
| High (e.g., 300W Collimated) | 15 cm | >30 | 1-5 min |
References
-
Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Solvent Effect on the Photolysis of Riboflavin - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Solvent effects on rates of photochemical reactions of rose bengal triplet state studied by nanosecond laser photolysis Source: Academia.edu URL: [Link]
-
Title: Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides Source: PubMed URL: [Link]
-
Title: Nonequilibrium Solvent Effects during Photodissociation in Liquids: Dynamical Energy Surfaces, Caging, and Chemical Identity Source: UCLA Chemistry and Biochemistry URL: [Link]
-
Title: Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP Source: Journal of the American Chemical Society URL: [Link]
-
Title: Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups Source: SciSpace URL: [Link]
-
Title: Solvent Effects on Ultrafast Photochemical Pathways Source: PubMed URL: [Link]
-
Title: Photolabile protecting group - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA Source: PubMed URL: [Link]
-
Title: Solvent Effects on Ultrafast Photochemical Pathways Source: University of Bristol Research Portal URL: [Link]
-
Title: Photoremovable Protecting Groups Used for the Caging of Biomolecules Source: Wiley-VCH URL: [Link]
-
Title: Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications Source: Penn Engineering URL: [Link]
-
Title: Wavelength-Controlled Orthogonal Photolysis of Protecting Groups Source: Organic Letters URL: [Link]
-
Title: Wavelength-Selective Cleavage of Photolabile Protecting Groups Source: Request PDF URL: [Link]
-
Title: New Safety-Catch Photolabile Protecting Group Source: Organic Letters URL: [Link]
-
Title: Release the molecule! Photolabile protecting groups Source: Chembites URL: [Link]
-
Title: Development of a UV-Cleavable Protecting Group for Hydroxylamines, Synthesis of a StructurallyWide Variety of Hydroxamic Acids Source: DTU Inside URL: [Link]
-
Title: 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4) Source: PubChemLite URL: [Link]
-
Title: a UV–Vis-NIR spectrum of the 4-methoxy-2-nitroaniline single crystal. b... Source: ResearchGate URL: [Link]
-
Title: Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z) Source: SciELO South Africa URL: [Link]
-
Title: UV-Visible Spectroscopy Source: Michigan State University Chemistry URL: [Link]
-
Title: Understanding Photocleavage Reactions Source: AZoM URL: [Link]
-
Title: Quantum yield - Wikipedia Source: Wikipedia URL: [Link]
Sources
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Solvent Effects on Ultrafast Photochemical Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. Solvent Effect on the Photolysis of Riboflavin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nathan.instras.com [nathan.instras.com]
- 14. Quantum yield - Wikipedia [en.wikipedia.org]
Handling hygroscopic properties of (4-Methoxy-2-nitrophenyl)methanamine hydrochloride
The following technical guide addresses the handling, storage, and experimental troubleshooting for (4-Methoxy-2-nitrophenyl)methanamine hydrochloride .
This guide is structured to function as an autonomous technical support center. It synthesizes chemical principles with practical laboratory protocols to ensure data integrity in drug development and research applications.[1]
Topic: Handling Hygroscopic & Photosensitive Properties Document ID: TS-MNPM-HCl-001 Classification: Senior Scientist Advisory
Core Technical Overview
This compound (also known as 4-Methoxy-2-nitrobenzylamine HCl) presents a dual-threat stability profile common to ortho-nitrobenzyl derivatives:
-
Hygroscopicity: As an amine hydrochloride salt, the lattice energy is high, but the ionic nature creates a strong dipole that attracts atmospheric moisture.[1] Water uptake alters the effective molecular weight (MW), leading to stoichiometry errors in synthesis.[1]
-
Photosensitivity: The ortho-nitrobenzyl moiety is a classic photocleavable protecting group structure. Exposure to UV or ambient blue light can trigger an intramolecular redox reaction (nitro-to-nitroso rearrangement), degrading the compound even in the solid state.
Critical Warning: treating the hygroscopicity (drying) without respecting the photosensitivity (darkness) will degrade your standard.[1]
Storage & Handling FAQs
Q: How should I store this compound for long-term stability?
A: You must control three variables: Humidity, Light, and Temperature. [1]
-
Primary Container: Amber glass vial (Type I borosilicate) with a Teflon-lined screw cap. The amber glass filters UV/blue light.[1]
-
Secondary Containment: Place the vial inside a desiccator or a sealed Mylar bag with a silica gel packet.
-
Temperature: Store at +4°C or -20°C .
-
Expert Insight: Cold storage reduces the rate of oxidative degradation. However, you must allow the vial to warm to room temperature before opening. Opening a cold vial in a humid lab condenses atmospheric moisture directly onto the hygroscopic salt, ruining it instantly.[1]
-
Q: The powder has formed clumps. Is it chemically degraded?
A: Not necessarily, but it is physically compromised.[1] Clumping indicates moisture absorption (hydration).[1] The chemical integrity (covalent structure) might still be intact, but the Effective Molecular Weight (MW) has shifted.[1]
-
If White/Pale Yellow: It is likely just hydrated.[1] Proceed to the Drying Protocol below.
-
If Dark Orange/Brown or Gummy: This indicates photo-degradation or oxidation. Check purity via HPLC or NMR. If purity is <95%, recrystallize or discard.[1]
Q: I am weighing small amounts (mg). How do I prevent static and moisture uptake?
A: Hygroscopic salts often carry static charges, making them "jump" or stick to spatulas.[1]
-
Use an Antistatic Gun: Discharge the weighing boat and the spatula before touching the powder.
-
Speed is Critical: Do not leave the stock bottle open. Open, weigh, and close immediately.
-
Difference Weighing: Do not tare the weighing boat. Weigh the full vial, remove an approximate amount, and weigh the vial again. The mass loss is the most accurate measurement of what was dispensed, avoiding errors from powder sticking to the boat.[1]
Experimental Impact & Troubleshooting
Q: My reaction yields are consistently lower than expected. Could this be the salt?
A: Yes. This is the most common artifact of hygroscopic salts. If your compound has absorbed 5% water by weight, you are adding 5% less reactant than you calculated.[1] In tight stoichiometric reactions (e.g., peptide coupling, reductive amination), this deficiency leads to incomplete conversion or side reactions.[1]
-
Solution: Determine the Water Content (Karl Fischer titration) or use the Titration Protocol (below) to correct your stoichiometry.
Q: Can I use heat to dry the compound?
A: Use extreme caution. The ortho-nitro group makes this compound thermally sensitive relative to simple benzylamines. High heat (>60°C) can accelerate intermolecular condensation or redox decomposition.[1]
-
Recommendation: Vacuum drying at ambient temperature (20-25°C) is safer than heating. If heat is required, do not exceed 40°C and ensure the system is strictly light-tight.[1]
Standard Operating Procedures (SOPs)
SOP-01: Corrective Drying Protocol
Purpose: To restore free-flowing powder and correct MW shifts without thermal degradation.
-
Preparation: Place the uncapped vial inside a vacuum desiccator.
-
Desiccant: Ensure fresh Phosphorus Pentoxide (
) or high-grade Silica Gel is present in the desiccator basin. -
Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours at Room Temperature .
-
Note: Cover the desiccator with aluminum foil to block all light during this process.
-
-
Backfill: Backfill the desiccator with dry Argon or Nitrogen gas (not ambient air) before opening.[1]
-
Verification: Weigh the vial before and after. Constant weight indicates dryness.[1]
SOP-02: Purity & MW Correction (Chloride Titration)
Purpose: To determine the precise effective molecular weight if drying is not possible.
-
Dissolution: Dissolve ~50 mg of the salt (record exact mass
) in 10 mL deionized water. -
Titrant: Use standardized 0.1 M Silver Nitrate (
).[1] -
Indicator: Potassium Chromate (
) (Mohr method) or use an ion-selective electrode (ISE).[1] -
Calculation:
[1]
Visualized Workflows
Figure 1: Handling Logic for Hygroscopic & Photosensitive Salts
This diagram illustrates the decision-making process when retrieving the compound from storage, emphasizing the critical "Warm-Up" step to prevent condensation.[1]
Caption: Workflow for retrieving and assessing (4-Methoxy-2-nitrophenyl)methanamine HCl. The warm-up step is critical to prevent moisture condensation.
Figure 2: Degradation Pathways
Understanding why the compound degrades helps in preventing it.[1] This diagram maps the causality of moisture and light.
Caption: Mechanistic pathways showing how moisture leads to stoichiometric errors while light leads to chemical decomposition.
Data Summary: Physical Properties
| Property | Value / Description | Impact on Handling |
| Formula | Base MW: ~182.18 | |
| Molecular Weight | 218.64 g/mol (Anhydrous) | Target for stoichiometry |
| Appearance | Pale yellow to orange crystalline powder | Darkening indicates degradation |
| Solubility | High in Water, DMSO, Methanol | Use dry organic solvents for synthesis |
| Hygroscopicity | High (Deliquescent in high humidity) | Rapid MW change in open air |
| Light Sensitivity | High (Nitrobenzyl group) | Must protect from blue/UV light |
References
-
Hepatochem. (2016).[1] How do you handle hygroscopic salts? Retrieved from [Link]
-
Organic Syntheses. (2011). Preparation of Amides by Copper-Mediated Oxidative Coupling. (General handling of amine HCl salts).[1] Retrieved from [Link][1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Phenol, 4-methoxy-2-nitro- (Chemical Properties). Retrieved from [Link][1]
Sources
Validation & Comparative
Comparative Guide: Photocleavage Rates of 4-Methoxy-2-nitrobenzyl vs. 2-Nitrobenzyl Linkers
Executive Summary
This guide provides a technical comparison between 2-nitrobenzyl (NB) and 4-methoxy-2-nitrobenzyl (MNB) photolabile linkers. While both utilize the ortho-nitrobenzyl photochemistry mechanism, they differ fundamentally in their absorption profiles and practical cleavage efficiency under standard laboratory conditions.
The Core Distinction:
-
2-Nitrobenzyl (NB): High intrinsic quantum yield (
) in the deep UV (<300 nm) but negligible absorption at cytocompatible wavelengths (>350 nm). -
4-Methoxy-2-nitrobenzyl (MNB): Significantly red-shifted absorption maximum (
nm). While its intrinsic quantum yield may be similar or slightly lower than NB, its effective cleavage rate at 365 nm is orders of magnitude higher due to superior molar absorptivity ( ).
Mechanistic Comparison
Both linkers operate via a Norrish Type II mechanism involving an intramolecular hydrogen abstraction. However, the electronic influence of the methoxy substituent alters the energy landscape.
The Photocleavage Pathway
Upon photon absorption, the nitro group is excited to a singlet state (
The "Methoxy Effect"
The addition of an electron-donating methoxy group at the 4-position (para to the nitro group) creates a "push-pull" electronic system.
-
Bathochromic Shift: The energy gap between the HOMO and LUMO is reduced, shifting
from ~260 nm (NB) to ~350 nm (MNB). -
Reaction Kinetics: The methoxy group stabilizes the transition state for hydrogen abstraction but can also introduce alternative non-radiative decay pathways (fluorescence or internal conversion), potentially lowering the absolute quantum yield (
). However, this is outweighed by the massive increase in photon capture at 365 nm.
Mechanistic Pathway Diagram
Caption: General Norrish Type II photocleavage mechanism shared by both linkers.
Performance Metrics & Data
The following data synthesizes comparative studies on nitrobenzyl derivatives.
Quantitative Comparison Table
| Metric | 2-Nitrobenzyl (NB) | 4-Methoxy-2-nitrobenzyl (MNB) | Impact on Experiment |
| 260–280 nm | 345–360 nm | MNB is compatible with standard UV LED sources (365 nm). | |
| < 100 M | ~4,500 – 5,500 M | Critical: MNB captures ~50x more photons at 365 nm. | |
| Quantum Yield ( | 0.1 – 0.6 (High) | 0.01 – 0.1 (Moderate) | NB is intrinsically more efficient per photon absorbed. |
| Effective Rate ( | 1 (Reference) | > 20x (at 365 nm) | MNB cleaves significantly faster in practical applications. |
| Byproduct Toxicity | High (Nitrosoaldehyde) | High (Nitrosoaldehyde) | Both generate reactive nitroso byproducts; scavengers (e.g., hydrazine) are recommended. |
Interpretation of Data[2][3][4]
-
Don't be misled by Quantum Yield (
): While NB often has a higher , it is irrelevant if the molecule does not absorb the light. The Product of Efficiency ( ) determines the actual cleavage rate. -
At 365 nm:
. Therefore, Rate Rate . -
At 254 nm: NB may cleave faster, but this wavelength damages DNA and proteins, making NB unsuitable for live-cell or sensitive biological applications.
Experimental Protocols
To objectively compare these linkers in your own system, use the following self-validating protocols.
Protocol: Determination of Photocleavage Rate Constant ( )
Objective: Measure the disappearance of the linker-substrate conjugate over time under controlled irradiation.
Materials:
-
Linker-Model conjugates (e.g., NB-Benzoate and MNB-Benzoate).
-
Light Source: 365 nm LED (calibrated intensity, e.g., 5 mW/cm
). -
Solvent: Methanol/Water (50:50) or PBS (pH 7.4).
-
Analytical Tool: HPLC with UV detection.
Workflow:
-
Preparation: Prepare 100
M solutions of both conjugates. -
Irradiation: Aliquot 100
L into quartz cuvettes or clear HPLC vials. Expose to 365 nm light. -
Sampling: Remove aliquots at
minutes. Keep in dark immediately after exposure. -
Analysis: Inject into HPLC. Monitor the decrease in the starting material peak area (
). -
Calculation: Plot
vs. time ( ). The slope is .
Protocol: Quantum Yield Determination (Ferrioxalate Actinometry)
Objective: Determine the absolute efficiency of photon usage (
Workflow Diagram:
Caption: Standard workflow for absolute quantum yield determination using chemical actinometry.
Calculation Logic:
-
Moles Reacted: Determined via HPLC calibration curve.
-
Photons Absorbed: Derived from the actinometer data and the absorbance (
) of your sample:
Application Context: When to Use Which?
Choose 4-Methoxy-2-nitrobenzyl (MNB) when:
-
Biological Compatibility is Paramount: You must use long-wavelength UV (365 nm or 405 nm) to avoid DNA damage.
-
Speed is Critical: You require rapid release (minutes vs. hours) using standard benchtop UV lamps.
-
Two-Photon Uncaging: MNB derivatives generally have better two-photon absorption cross-sections (GM) than unsubstituted NB.
Choose 2-Nitrobenzyl (NB) when:
-
Stability is the Priority: You need the linker to be absolutely stable under ambient room light (MNB can slowly degrade under fluorescent room lighting).
-
Deep UV Lithography: You are working with high-energy lasers (254 nm) in non-biological materials science applications (e.g., photoresists).
-
Cost: Unsubstituted NB reagents are generally cheaper and simpler to synthesize if excitation wavelength is not a constraint.
References
-
Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. Link
-
Holmes, C. P. (1997).[2] Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry, 62(8), 2370–2380. Link
-
Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 16(15), 4007–4010. Link
-
Corrie, J. E. T., et al. (2005). Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols. Photochemical & Photobiological Sciences, 4, 822-828.[3] Link
-
Kuhn, H. J., et al. (2004). Chemical Actinometry (IUPAC Technical Report). Pure and Applied Chemistry, 76(12), 2105–2146. Link
Sources
- 1. Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Photochemical Uncaging of 4-Methoxy-2-nitrobenzylamine: An Assessment of Quantum Yield
For researchers, synthetic chemists, and professionals in drug development, the precise control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), or "photocages," offer an elegant solution, enabling spatiotemporal control of molecular function with the trigger of light. Among the various classes of PPGs, the ortho-nitrobenzyl family has been a workhorse in the field. This guide provides an in-depth technical assessment of the quantum yield of photocleavage for a key member of this family, 4-Methoxy-2-nitrobenzylamine, and offers a comparative analysis against other common photolabile protecting groups.
The Significance of Quantum Yield in Photocleavage
The efficiency of a photochemical reaction is quantified by its quantum yield (Φ). It represents the number of desired events (in this case, the cleavage of the protecting group) that occur for each photon absorbed by the molecule.[1] A higher quantum yield signifies a more efficient process, requiring less light exposure to achieve the desired level of "uncaging." This is a critical parameter in biological applications where prolonged exposure to high-intensity light can be phototoxic to cells and tissues.[2] Therefore, a thorough understanding and accurate measurement of the quantum yield are essential for the rational design and application of photolabile protecting groups.
The 4-Methoxy-2-nitrobenzyl Moiety: A Profile
The 4-Methoxy-2-nitrobenzyl group belongs to the well-established class of o-nitrobenzyl PPGs. These compounds typically undergo photocleavage upon irradiation with UV light, leading to the release of the protected amine and the formation of a 2-nitrosobenzaldehyde byproduct. The presence of the methoxy group at the 4-position can influence the electronic properties of the chromophore, potentially affecting its absorption spectrum and quantum yield. While specific quantum yield data for 4-Methoxy-2-nitrobenzylamine is not prominently available in the surveyed literature, values for the closely related and widely used 4,5-dimethoxy-2-nitrobenzyl (DMNB) group provide a valuable benchmark. For instance, the quantum yield for the release of substrates from DMNB derivatives has been reported in the range of 0.006 to 0.16, depending on the leaving group and irradiation wavelength.[3]
Comparative Analysis of Photolabile Protecting Groups
The selection of a photolabile protecting group is a critical decision in experimental design. The ideal PPG should exhibit high quantum yield, possess a high molar extinction coefficient at a biologically benign wavelength (typically >350 nm), demonstrate good stability in the dark, and yield non-toxic byproducts.[2] Below is a comparison of the 4-Methoxy-2-nitrobenzylamine scaffold with other commonly employed photolabile protecting groups.
| Photolabile Protecting Group | Typical Quantum Yield (Φ) | Excitation Wavelength (nm) | Key Advantages | Key Disadvantages |
| o-Nitrobenzyl | 0.01 - 0.1 | 280 - 320 | Well-established chemistry, versatile | Lower quantum yields, requires UV light |
| 4,5-Dimethoxy-2-nitrobenzyl (DMNB) | 0.006 - 0.16 | 350 - 365 | Red-shifted absorption, widely used | Byproducts can be reactive |
| p-Hydroxyphenacyl | 0.1 - 0.4 (can approach 1.0) | ~300 - 360 | High quantum yields, clean reaction | Can have lower molar absorptivity |
| Coumarin-based | 0.05 - 0.76 | 350 - 470+ | High extinction coefficients, tunable absorption | Can be fluorescent, potentially interfering with detection |
| BODIPY-based | ~0.01 - 0.1 | 500 - 550+ | Visible light absorption, high extinction coefficients | Lower quantum yields compared to some UV-absorbing PPGs |
Table 1: Comparison of key properties of various photolabile protecting groups. The quantum yield for 4-Methoxy-2-nitrobenzylamine is expected to be in a similar range to the DMNB group.
The Mechanism of Photocleavage for o-Nitrobenzyl Derivatives
The photocleavage of o-nitrobenzyl compounds proceeds through a well-documented intramolecular rearrangement. Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected amine and form the corresponding 2-nitrosobenzaldehyde byproduct.[2]
Figure 1: Simplified reaction pathway for the photocleavage of 4-Methoxy-2-nitrobenzylamine.
Experimental Protocol for Determining Quantum Yield
The determination of the quantum yield of photocleavage is a critical experiment for characterizing any new photolabile protecting group. A widely accepted and robust method is chemical actinometry, which uses a chemical system with a known quantum yield to measure the photon flux of the light source.[4] Potassium ferrioxalate is a commonly used chemical actinometer for the UV and visible regions.
Step-by-Step Methodology
-
Preparation of the Actinometer Solution: Prepare a fresh solution of potassium ferrioxalate in dilute sulfuric acid. This solution is light-sensitive and should be handled in a dark room or under red light.
-
Determination of Photon Flux (I₀):
-
Fill a cuvette with the potassium ferrioxalate solution and irradiate it with the light source at the desired wavelength for a specific time.
-
After irradiation, add a solution of 1,10-phenanthroline to form a colored complex with the Fe²⁺ ions produced.
-
Measure the absorbance of the colored complex using a spectrophotometer.
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law and the known molar extinction coefficient of the complex.
-
Using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength, calculate the photon flux (moles of photons per unit time).
-
-
Photocleavage of 4-Methoxy-2-nitrobenzylamine:
-
Prepare a solution of 4-Methoxy-2-nitrobenzylamine of known concentration.
-
Irradiate the solution under the exact same conditions (light source, wavelength, geometry) as the actinometer for a specific time.
-
Monitor the disappearance of the starting material or the appearance of the product (e.g., the released amine or the nitrosobenzaldehyde byproduct) using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.
-
-
Calculation of the Quantum Yield (Φ):
-
Determine the number of moles of 4-Methoxy-2-nitrobenzylamine that have undergone photocleavage.
-
The quantum yield is then calculated as the ratio of the moles of cleaved substrate to the moles of photons absorbed by the sample.
-
Figure 2: Experimental workflow for the determination of the quantum yield of photocleavage using chemical actinometry.
Conclusion and Future Perspectives
The 4-Methoxy-2-nitrobenzylamine moiety represents a valuable tool in the arsenal of photolabile protecting groups. While its quantum yield is anticipated to be in the moderate range, characteristic of many o-nitrobenzyl derivatives, its red-shifted absorption compared to the parent o-nitrobenzyl group offers an advantage in minimizing potential photodamage in biological systems. The precise determination of its quantum yield through standardized protocols, as outlined in this guide, is crucial for its effective and reproducible application.
Future research in this area will likely focus on the development of novel o-nitrobenzyl derivatives with further red-shifted absorption profiles, higher quantum yields, and byproducts with improved biocompatibility. The continued refinement of these molecular tools will undoubtedly expand the horizons of photopharmacology, targeted drug delivery, and the optical control of biological processes.
References
- Barltrop, J. A., & Schofield, P. (1962). Photosensitive Protective Groups. Journal of the Chemical Society, 479-484.
-
Givens, R. S., & Kotala, M. B. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 112(12), 6154-6214. [Link]
- Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
- Singh, A., & Kumar, S. (2018). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science, 2(2).
- Lee, S. H., Shin, J. Y., & Lee, J. H. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(18), 4821-4824.
- Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
-
Hansen, K. C., & Lectka, T. (2020). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers, 12(6), 1404. [Link]
- Fournier, L., Gauron, C., & Jacquemin, D. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One-and Two-Photon Excitation. Chemistry–A European Journal, 12(28), 7479-7490.
-
Wikipedia contributors. (2023, December 27). Photolabile protecting group. In Wikipedia, The Free Encyclopedia. Retrieved January 24, 2024, from [Link]
-
Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5757-5759. [Link]
-
Singh, V. K., & Kumar, A. (2017). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. ACS applied materials & interfaces, 9(1), 169-176. [Link]
-
Ghorai, S., & Burdette, S. C. (2015). BODIPY-Derived Photoremovable Protecting Groups Unmasked with Green Light. Journal of the American Chemical Society, 137(11), 3987-3996. [Link]
-
Samanta, S., & Klán, P. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]
-
HepatoChem. (n.d.). Determining Photon Flux Using Actinometry. Retrieved January 24, 2024, from [Link]
-
Demas, J. N., & Crosby, G. A. (1971). On the actinometric measurement of absolute luminescence quantum yields. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
-
Shimadzu. (n.d.). Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). Retrieved January 24, 2024, from [Link]
- Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern molecular photochemistry of organic molecules. University Science Books.
-
Kent, S. B. H., et al. (2004). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications, (16), 1844-1845. [Link]
-
Ellis-Davies, G. C. (2011). Spectral evolution of a photochemical protecting group for orthogonal two-color uncaging with visible light. Frontiers in neuroscience, 5, 93. [Link]
- Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptide acids. Tetrahedron Letters, 16(5), 301-304.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
-
Lhiaubet-Vallet, V., & Miranda, M. A. (2012). Triplet quantum yields of Rose Bengal and Erythrosine B on microcrystalline cellulose. Photochemical & Photobiological Sciences, 11(4), 637-642. [Link]
-
Arshad, M., Yousuf, S., Saeed, S., & Basha, F. Z. (2012). 4-Methoxy-N-(4-methoxy-2-nitrophenyl) benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3028. [Link]
-
PubChem. (n.d.). 4-methoxy-2-nitrobenzamide. Retrieved January 24, 2024, from [Link]
-
S. S. R., & S. D. (2012). Growth and characterization of a new NLO material: 4-methoxy benzoin. SciSpace. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
